5-Bromo-4,6-dimethylpyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4,6-dimethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-4-3-6(9)10-5(2)7(4)8/h3H,1-2H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRMYMFNSHASRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1Br)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452572 | |
| Record name | 5-Bromo-4,6-dimethylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89856-44-0 | |
| Record name | 5-Bromo-4,6-dimethylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-4,6-dimethylpyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-4,6-dimethylpyridin-2-amine (CAS No. 89856-44-0)
For Researchers, Scientists, and Drug Development Professionals
Core Compound Properties
5-Bromo-4,6-dimethylpyridin-2-amine is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry. Its structure, featuring a reactive bromine atom and a nucleophilic amino group, makes it a versatile scaffold for the synthesis of more complex molecules, particularly in the pursuit of novel therapeutic agents.
| Property | Value | Reference(s) |
| CAS Number | 89856-44-0 | [1] |
| Molecular Formula | C₇H₉BrN₂ | [1] |
| Molecular Weight | 201.06 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 144-148 °C | [1] |
| Boiling Point | 257.7 °C at 760 mmHg | [2] |
| Density | 1.504 g/cm³ | [2] |
| SMILES String | Cc1cc(N)nc(C)c1Br | [1] |
| InChI Key | BFRMYMFNSHASRJ-UHFFFAOYSA-N | [1] |
Synthesis and Reactivity
Inferred Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of 2-amino-5-bromo-4-methylpyridine and should be optimized for the specific starting material.[3][4]
Materials and Reagents:
-
2-Amino-4,6-dimethylpyridine
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile
-
Deionized Water
-
Ice
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-4,6-dimethylpyridine in DMF. Cool the flask in an ice bath.
-
Addition of Brominating Agent: Prepare a solution of NBS (1.0 equivalent) in DMF. Add the NBS solution dropwise to the cooled solution of 2-amino-4,6-dimethylpyridine over a period of 30-60 minutes, ensuring the temperature is maintained between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8-12 hours.
-
Monitoring: Monitor the reaction progress using TLC until the starting material is fully consumed.
-
Work-up and Isolation: Pour the reaction mixture into a beaker containing cold water. A solid precipitate is expected to form. Filter the solid using a Büchner funnel and wash it thoroughly with water.
-
Purification: Dry the collected solid. The crude product can be further purified by washing with a suitable solvent like acetonitrile or by recrystallization to obtain the final product.
Reactivity and Key Applications in Synthesis
The primary utility of this compound in drug discovery lies in its capacity to serve as a scaffold for diversification through well-established chemical reactions.
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl moieties, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).[5]
-
Nucleophilic Substitution and Derivatization of the Amino Group: The 2-amino group can be readily acylated, alkylated, or used as a nucleophile in the construction of fused heterocyclic ring systems, such as pyrimido[4,5-d]pyrimidines, which are known to possess diverse biological activities.[5]
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The aminopyridine core is a well-established "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors. This is due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases. While specific biological data for derivatives of this compound are not widely published, the broader class of substituted aminopyridines has been extensively explored as inhibitors of various kinases implicated in oncology and inflammatory diseases.
Potential Kinase Targets
Based on the activity of structurally related compounds, derivatives of this compound are promising candidates for targeting kinases such as:
-
p38 Mitogen-Activated Protein (MAP) Kinase: A key regulator of inflammatory responses.[6]
-
Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication, which is often overexpressed in cancer.[7]
-
Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle, making them attractive targets in oncology.[5]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
The following is a general protocol for the Suzuki-Miyaura coupling reaction, a common subsequent step in the utilization of this compound. This protocol is adapted from procedures for similar aminobromopyridines.[8]
Materials and Reagents:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium phosphate (K₃PO₄) (2.5 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Celite
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst. Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.
-
Reaction: Stir the reaction mixture at 85-95 °C for 12-18 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Experimental Protocol: In Vitro Kinase Assay (General)
This is a generalized protocol for evaluating the inhibitory activity of compounds derived from this compound against a target kinase.[6]
Materials and Reagents:
-
Test compound (dissolved in DMSO)
-
Target kinase
-
Kinase substrate (e.g., a peptide or protein)
-
Adenosine triphosphate (ATP)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Assay Plate Setup: In a 384-well plate, add the test compound dilution or DMSO for control wells.
-
Enzyme Addition: Add the kinase solution to each well.
-
Reaction Initiation: Add a mixture of the substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Reaction Termination and Detection: Add a detection reagent to stop the reaction and measure the kinase activity (e.g., by quantifying ADP production via a luminescent signal).
-
Data Analysis: Measure the signal using a plate reader. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Mandatory Visualizations
Logical Relationship: Drug Discovery Cascade
Caption: A typical drug discovery workflow starting from this compound.
Experimental Workflow: Synthesis and Purification
Caption: General experimental workflow for the synthesis of a brominated aminopyridine.
Signaling Pathway: Generic Kinase Inhibition
Caption: General mechanism of action for a kinase inhibitor derived from the core scaffold.
Safety Information
This compound is classified as hazardous. It is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye damage.[1] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a key chemical intermediate with significant potential in drug discovery and development. Its utility as a scaffold for generating diverse libraries of compounds, particularly for kinase inhibitor programs, is well-supported by the extensive use of the aminopyridine core in medicinal chemistry. While detailed biological data on derivatives of this specific compound are limited in the public domain, the established reactivity and the proven track record of the broader compound class make it a valuable tool for researchers aiming to develop novel therapeutics. The provided protocols and workflows offer a solid foundation for the synthesis, derivatization, and evaluation of new chemical entities based on this versatile building block.
References
- 1. 2-氨基-5-溴-4,6-二甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-AMINO-5-BROMO-4 6-DIMETHYLPYRIDINE [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Synthesis of 5-Bromo-4,6-dimethylpyridin-2-amine from 2,4-dimethylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 6-Bromo-2,4-dimethylpyridin-3-amine, a key intermediate in the development of various pharmaceutical compounds. The synthesis starts from the readily available precursor, 2,4-dimethylpyridin-3-amine.
Reaction Scheme
The synthesis proceeds via an electrophilic aromatic substitution, where the pyridine ring of 2,4-dimethylpyridin-3-amine is brominated at the 6-position using elemental bromine in dichloromethane (DCM).
Diagram of the synthesis reaction from 2,4-dimethylpyridin-3-amine to 6-bromo-2,4-dimethyl-pyridin-3-amine.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of 6-Bromo-2,4-dimethylpyridin-3-amine.[1]
| Parameter | Value |
| Starting Material | 2,4-dimethylpyridin-3-amine |
| Amount of Starting Material | 25.0 g (204.64 mmol) |
| Brominating Agent | Bromine (Br₂) |
| Molar Equivalence of Br₂ | 5 eq |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to 25 °C |
| Reaction Time | 12 hours |
| Product | 6-Bromo-2,4-dimethyl-pyridin-3-amine |
| Yield | 75.3% |
| Purity | 100% |
| ¹H NMR (400 MHz, CDCl₃) | δ = 7.02 (s, 1H), 3.45 (d, J = 16.4 Hz, 2H), 2.37 (s, 3H), 2.13 (s, 3H) |
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 6-Bromo-2,4-dimethyl-pyridin-3-amine.[1]
Materials and Reagents:
-
2,4-dimethylpyridin-3-amine
-
Bromine (Br₂)
-
Dichloromethane (DCM)
-
Aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Petroleum Ether
-
Ethyl Acetate
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 25.0 g (204.64 mmol) of 2,4-dimethylpyridin-3-amine in 500 mL of dichloromethane (DCM).
-
Addition of Bromine: Cool the solution to 0 °C using an ice bath. Prepare a solution of 163 g (1.02 mol, 5 eq) of bromine in 300 mL of DCM. Add the bromine solution dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to 25 °C and stir for 12 hours.
-
Quenching: Add 300 mL of aqueous sodium thiosulfate (Na₂S₂O₃) to the mixture and stir for 1 hour at 25 °C to quench the excess bromine.
-
Neutralization: Carefully adjust the pH of the mixture to 7 by the slow addition of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 300 mL).
-
Washing and Drying: Combine the organic phases and wash with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter the drying agent and concentrate the organic phase in vacuum using a rotary evaporator.
-
Purification: Purify the residue by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (1:1) as the eluent. This will afford 62.0 g (308 mmol) of 6-bromo-2,4-dimethyl-pyridin-3-amine as a yellow oil.
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis process.
Caption: Workflow for the synthesis of 6-Bromo-2,4-dimethyl-pyridin-3-amine.
References
Spectroscopic Data for 5-Bromo-4,6-dimethylpyridin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Bromo-4,6-dimethylpyridin-2-amine (CAS No. 89856-44-0).[1] As a substituted pyridinamine, this compound is a valuable building block in medicinal chemistry and materials science. A thorough characterization using modern analytical techniques is essential for its application in research and development. This document compiles predicted and expected spectroscopic data for ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Detailed experimental protocols for acquiring these spectra are provided, along with a generalized workflow for the spectroscopic analysis of such compounds.
Compound Overview
This compound is a solid organic compound featuring a pyridine ring substituted with a bromine atom, two methyl groups, and an amino group. These functional groups give rise to a distinct spectroscopic fingerprint, which is crucial for its identification and quality control.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 89856-44-0 | [1] |
| Molecular Formula | C₇H₉BrN₂ | [1] |
| Molecular Weight | 201.06 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 144-148 °C | [1] |
Spectroscopic Data
Disclaimer: Experimental spectroscopic data for this specific compound is not widely available in public databases. The following tables present predicted data based on established chemical shift principles, analysis of analogous compounds, and computational prediction tools.
¹H NMR Spectroscopy (Predicted)
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule. The predicted spectrum for this compound in CDCl₃ is expected to show four distinct signals.
Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.35 | Singlet | 1H | H-3 (Aromatic) |
| ~ 4.50 | Broad Singlet | 2H | -NH₂ (Amino) |
| ~ 2.40 | Singlet | 3H | -CH₃ (at C-6) |
| ~ 2.25 | Singlet | 3H | -CH₃ (at C-4) |
¹³C NMR Spectroscopy (Predicted)
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy identifies the different chemical environments of carbon atoms. The data below was generated using a computational prediction tool and should be considered an estimation.[2][3][4]
Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 158.0 | C-2 (C-NH₂) |
| ~ 148.5 | C-6 (C-CH₃) |
| ~ 146.0 | C-4 (C-CH₃) |
| ~ 110.0 | C-5 (C-Br) |
| ~ 108.5 | C-3 (C-H) |
| ~ 23.0 | -CH₃ (at C-6) |
| ~ 18.0 | -CH₃ (at C-4) |
Mass Spectrometry (Predicted)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation of the compound. Due to the presence of bromine, the molecular ion will exhibit a characteristic isotopic pattern with two major peaks of nearly equal intensity (M⁺ and M+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[5]
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z Value | Ion | Description |
| 200 / 202 | [M]⁺˙ | Molecular ion peak showing Br isotope pattern |
| 185 / 187 | [M - CH₃]⁺ | Loss of a methyl radical |
| 121 | [M - Br]⁺ | Loss of a bromine radical |
| 106 | [M - Br - CH₃]⁺ | Subsequent loss of a methyl radical |
FTIR Spectroscopy (Expected)
Fourier-Transform Infrared (FTIR) spectroscopy identifies the functional groups within a molecule based on their vibrational frequencies.[6]
Table 5: Expected FTIR Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium |
| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium-Weak |
| 2980 - 2870 | C-H Stretch | Methyl (-CH₃) | Medium |
| 1640 - 1590 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium-Strong |
| 1600 - 1450 | C=C and C=N Stretch | Aromatic Ring | Medium-Strong |
| 1460 - 1430 | C-H Asymmetric Bend | Methyl (-CH₃) | Medium |
| 1380 - 1360 | C-H Symmetric Bend | Methyl (-CH₃) | Medium |
| 1340 - 1250 | C-N Stretch | Aromatic Amine | Strong |
| 1100 - 1000 | C-Br Stretch | Aryl Halide | Medium |
| 900 - 675 | C-H Out-of-Plane Bend | Aromatic Ring | Strong |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is completely dissolved.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard single-pulse experiment.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.
-
-
Processing:
-
Apply Fourier Transform to the Free Induction Decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol describes the KBr pellet method, suitable for solid samples.
-
Sample Preparation:
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, a spectral range of 4000–400 cm⁻¹ is scanned with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
This protocol describes a general procedure using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a GC-MS system equipped with an EI source.
-
Gas Chromatography (GC) Method:
-
Injector: Operate at 250°C in split mode.
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.
-
-
Mass Spectrometry (MS) Method:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: Maintain at approximately 230°C.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualization of Workflows
Diagrams are essential for visualizing experimental processes and logical relationships.
Caption: General workflow for spectroscopic characterization.
Caption: Predicted EI-MS fragmentation pathway.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Bromo-4,6-dimethylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 5-Bromo-4,6-dimethylpyridin-2-amine. Due to the limited availability of experimental spectra in public databases, this guide presents predicted NMR data, which serves as a valuable tool for the structural elucidation and characterization of this compound. Additionally, a detailed experimental protocol for acquiring NMR data for similar aromatic amine compounds is provided to aid researchers in their laboratory work.
Data Presentation: Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) for this compound. These predictions are based on computational algorithms that are widely used in the field of analytical chemistry for the structural verification of organic molecules.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H₃ | 6.3 - 6.5 | Singlet |
| -NH₂ | 4.5 - 5.5 | Broad Singlet |
| 4-CH₃ | 2.2 - 2.4 | Singlet |
| 6-CH₃ | 2.3 - 2.5 | Singlet |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C₂ | 158 - 162 |
| C₃ | 108 - 112 |
| C₄ | 145 - 149 |
| C₅ | 105 - 109 |
| C₆ | 155 - 159 |
| 4-CH₃ | 18 - 22 |
| 6-CH₃ | 20 - 24 |
Note: Predicted chemical shifts are estimates and may vary from experimental values depending on the solvent, concentration, and instrument used.
Experimental Protocols
The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for aromatic amine compounds such as this compound.
2.1. Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the solid this compound sample.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds. For compounds with exchangeable protons (like the -NH₂ group), deuterated dimethyl sulfoxide (DMSO-d₆) can be used to observe the N-H protons, as the exchange rate is slower in this solvent.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the height of the solution in the tube is sufficient to be within the detection region of the NMR probe (typically 4-5 cm).
-
Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR and is often included in commercially available deuterated solvents. If not present, a small amount (1-2 µL of a dilute solution) can be added.
2.2. NMR Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.
2.2.1. ¹H NMR Acquisition
-
Spectrometer Frequency: 400 MHz
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): A range of -2 to 12 ppm is generally adequate.
-
Temperature: Room temperature (e.g., 298 K).
2.2.2. ¹³C NMR Acquisition
-
Spectrometer Frequency: 100 MHz (for a 400 MHz ¹H instrument).
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): Due to the lower natural abundance of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096 scans.
-
Relaxation Delay (D1): 2-5 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): A range of 0 to 200 ppm is standard for most organic molecules.
-
Decoupling: Broadband proton decoupling should be applied during acquisition.
2.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the chemical shift of the solvent or the internal standard (TMS at 0.00 ppm).
-
Integration (¹H NMR): Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks.
Visualization of Molecular Structure and NMR Assignments
The following diagrams illustrate the chemical structure of this compound and the logical workflow for its NMR analysis.
Caption: Chemical structure of this compound.
Caption: Experimental workflow for NMR analysis.
An In-depth Technical Guide to the Molecular Structure of 5-Bromo-4,6-dimethylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 5-Bromo-4,6-dimethylpyridin-2-amine (CAS No: 89856-44-0), a substituted pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound, this guide also includes information on the closely related and potentially isomeric compound, 6-bromo-2,4-dimethylpyridin-3-amine, for which more detailed synthetic and spectroscopic data is available.
Core Molecular Data
This compound is a brominated lutidine derivative with a molecular formula of C₇H₉BrN₂.[1] Its structure features a pyridine ring substituted with a bromine atom, two methyl groups, and an amino group. This combination of functional groups makes it a versatile intermediate for further chemical modifications.
| Property | Value | Reference |
| CAS Number | 89856-44-0 | [1] |
| Molecular Formula | C₇H₉BrN₂ | [1] |
| Molecular Weight | 201.06 g/mol | [1] |
| Melting Point | 144-148 °C | [1] |
| SMILES | Cc1cc(N)nc(C)c1Br | [1] |
| InChI | 1S/C7H9BrN2/c1-4-3-6(9)10-5(2)7(4)8/h3H,1-2H3,(H2,9,10) | [1] |
digraph "5_Bromo_4_6_dimethylpyridin_2_amine" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Molecular Structure of this compound", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12];N1 [label="N"]; C2 [label="C"]; N_amino [label="NH₂"]; C3 [label="C"]; C4 [label="C"]; C_methyl4 [label="CH₃"]; C5 [label="C"]; Br [label="Br"]; C6 [label="C"]; C_methyl6 [label="CH₃"];
C2 -- N1; C2 -- N_amino; C2 -- C3; C3 -- C4; C4 -- C5; C4 -- C_methyl4; C5 -- C6; C5 -- Br; C6 -- N1; C6 -- C_methyl6; }
Molecular Structure of this compound
Spectroscopic Properties
| ¹H NMR Data for 6-bromo-2,4-dimethylpyridin-3-amine (400 MHz, CDCl₃) | |
| Chemical Shift (δ, ppm) | Multiplicity |
| 7.02 | s |
| 3.45 | d |
| 2.37 | s |
| 2.13 | s |
Note: The ¹H NMR data corresponds to the isomer 6-bromo-2,4-dimethylpyridin-3-amine as detailed in the synthesis protocol below.[2]
Synthesis of Brominated Dimethylpyridinamine Derivatives
The following experimental protocol details the synthesis of 6-bromo-2,4-dimethylpyridin-3-amine, a compound isomeric to the title compound. This procedure is adapted from a patented method and provides a representative synthesis for this class of molecules.[2]
Reaction Scheme: 2,4-dimethylpyridin-3-amine → 6-bromo-2,4-dimethylpyridin-3-amine
Materials and Reagents:
-
2,4-dimethylpyridin-3-amine
-
Bromine (Br₂)
-
Dichloromethane (DCM)
-
Aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Petroleum Ether
-
Ethyl Acetate
Experimental Protocol:
-
A solution of 2,4-dimethylpyridin-3-amine (25.0 g, 204.64 mmol) in DCM (500 mL) is prepared in a reaction vessel.
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of bromine (163 g, 1.02 mol) in DCM (300 mL) is added dropwise to the cooled reaction mixture.
-
The reaction mixture is then stirred at 25 °C for 12 hours.
-
Aqueous Na₂S₂O₃ (300 mL) is added to the mixture, and it is stirred for 1 hour at 25 °C to quench the excess bromine.
-
The pH of the mixture is adjusted to 7 by the slow addition of NaHCO₃.
-
The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 300 mL).
-
The combined organic phases are washed with brine (50 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (1:1) as the eluent to afford 6-bromo-2,4-dimethylpyridin-3-amine as a yellow oil.[2]
Synthesis Workflow of 6-bromo-2,4-dimethylpyridin-3-amine
Role in Drug Development: Kinase Inhibitor Scaffolds
Substituted bromopyridines, such as this compound, are valuable building blocks in the synthesis of kinase inhibitors.[3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyridine scaffold can mimic the purine core of ATP, the natural substrate for kinases, while the bromo-substituent provides a reactive handle for introducing further molecular complexity through cross-coupling reactions. This allows for the optimization of binding affinity and selectivity for the target kinase.
While a specific signaling pathway involving this compound is not documented, the general mechanism of action for kinase inhibitors derived from such scaffolds involves competitive binding to the ATP-binding pocket of the kinase, thereby inhibiting its catalytic activity and blocking downstream signaling pathways that promote cell proliferation and survival.
General Signaling Pathway of Kinase Inhibition
Safety Information
This compound is classified as hazardous. The following GHS hazard codes apply: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), and H318 (Causes serious eye damage).[1] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.[1]
This document is intended for informational purposes for a technical audience and should not be used as a substitute for a comprehensive safety data sheet (SDS).
References
Navigating the Solubility of 5-Bromo-4,6-dimethylpyridin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4,6-dimethylpyridin-2-amine is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its molecular structure, which includes an amino group, a bromine atom, and two methyl groups on a pyridine ring, determines its physicochemical properties. Among these, solubility is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. A comprehensive understanding of this compound's solubility in various organic solvents is essential for its effective application in both synthetic and medicinal chemistry.
A thorough review of publicly available scientific literature and chemical databases reveals a significant lack of quantitative solubility data for this compound in common organic solvents.[1] The available information is primarily qualitative. This guide provides the known qualitative solubility information and presents a detailed experimental protocol for the quantitative determination of its solubility, enabling researchers to generate this vital data.
Qualitative Solubility Data
| Solvent | Qualitative Solubility | Source |
| Chloroform | Soluble | [2] |
| Methanol | Soluble | [1][2] |
Note: The term "soluble" is a qualitative description and does not provide information on the concentration limits.[1] To optimize chemical processes, quantitative solubility data (e.g., in g/100 mL, mol/L, or mole fraction) across a range of temperatures is necessary.[1]
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed protocol for determining the saturation solubility of this compound in an organic solvent using the isothermal equilibrium method. This is a standard and reliable approach for generating accurate solubility data.[1]
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance (±0.1 mg accuracy)
-
Vials or flasks with airtight seals
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Solvent: Ensure the selected organic solvent is of high purity and degassed, if necessary, to avoid the formation of bubbles during the experiment.
-
Sample Preparation: Accurately weigh an excess amount of this compound and add it to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration:
-
Add a precise volume of the chosen solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation. This ensures that the solution reaches saturation.
-
-
Phase Separation:
-
Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid precipitation.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
-
-
Analysis:
-
Determine the concentration of this compound in the filtered, saturated solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
For Gravimetric Analysis (if applicable):
-
Accurately weigh the volumetric flask containing the filtered solution.
-
Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a suitable temperature until a constant weight of the solid residue is achieved.
-
Calculate the mass of the dissolved solid.
-
-
-
Data Calculation:
-
Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L) based on the determined concentration and the volume of the solvent.
-
-
Validation: Repeat the experiment at least three times to ensure the reproducibility of the results.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal equilibrium method.
Caption: Workflow for the isothermal equilibrium method of solubility determination.
References
Technical Guide: 5-Bromo-4,6-dimethylpyridin-2-amine
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 5-Bromo-4,6-dimethylpyridin-2-amine, a key intermediate in medicinal chemistry.
Core Physicochemical Data
The quantitative data for this compound are summarized below. This compound is a solid at room temperature.
| Property | Value | Reference |
| Melting Point | 144-148 °C (lit.) | [1][2] |
| Molecular Formula | C₇H₉BrN₂ | [1] |
| Molecular Weight | 201.06 g/mol | [1] |
| CAS Number | 89856-44-0 | |
| Form | Solid | |
| Storage | Room temperature, under inert atmosphere | [2] |
Experimental Protocols
Melting Point Determination
A standard method for determining the melting point of a solid crystalline compound like this compound involves using a melting point apparatus.
Apparatus: A suitable capillary melting point apparatus, such as a Buchi B-540 or similar equipment, is used.[3]
Procedure:
-
A small, dry sample of the crystalline solid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For this compound, this range is documented as 144-148 °C.[1][2]
Synthesis of Brominated Pyridine Derivatives
The synthesis of brominated aminopyridines is a crucial process for creating intermediates used in drug discovery. A general and efficient method involves electrophilic aromatic substitution using a brominating agent like N-Bromosuccinimide (NBS). The following is a representative protocol adapted from the synthesis of similar compounds.[4]
Reaction Scheme: The synthesis proceeds via the bromination of an aminodimethylpyridine precursor.
Caption: General workflow for the synthesis of this compound.
Procedure:
-
Dissolution: The starting material, 2-Amino-4,6-dimethylpyridine, is dissolved in a suitable solvent such as N,N-Dimethylformamide (DMF) in a three-neck round-bottom flask under an inert atmosphere.
-
Cooling: The flask is cooled in an ice bath to maintain a low temperature.
-
Addition of Brominating Agent: A solution of N-Bromosuccinimide (NBS) (1.0 equivalent) in DMF is added dropwise to the cooled solution. The temperature is carefully monitored and maintained.[4]
-
Reaction: The reaction mixture is stirred for several hours (e.g., 8-10 hours) at a controlled temperature (e.g., 20°C).[4] Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, the mixture is poured into water, causing the brominated product to precipitate as a solid.[4]
-
Isolation and Purification: The solid is collected by filtration, washed thoroughly with water, and then further purified by washing with a solvent like acetonitrile to remove impurities.[4]
Applications in Drug Development
This compound is a valuable building block in medicinal chemistry. The pyridine scaffold is a privileged structure found in numerous approved drugs.[5] The presence of a reactive bromine atom allows for its use in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), enabling the synthesis of more complex molecules.[6] The amino group provides a site for further functionalization or can act as a key hydrogen bond donor for binding to biological targets.
This compound and its analogs are key intermediates in the synthesis of kinase inhibitors, which are crucial in targeted cancer therapy.[1][7]
Role as an Intermediate for Kinase Inhibitors
Derivatives of structurally similar aminobromopyridines have been successfully used to develop potent inhibitors for various kinases, including Polo-like kinase 4 (PLK4), a key regulator of cell cycle progression.[7] Overexpression of PLK4 is implicated in several cancers, making it a significant therapeutic target.
The general mechanism involves designing molecules that can fit into the ATP-binding pocket of the kinase, thereby inhibiting its function and disrupting downstream signaling pathways that promote cancer cell proliferation.
Caption: The PLK4 signaling pathway and the point of therapeutic intervention.
References
The Versatility of 5-Bromo-4,6-dimethylpyridin-2-amine as a Strategic Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-4,6-dimethylpyridin-2-amine is a highly functionalized pyridine derivative that has emerged as a valuable and versatile building block in the field of organic synthesis. Its unique structural features, including a reactive bromine atom, a nucleophilic amino group, and two methyl groups, provide a rich platform for a variety of chemical transformations. This guide provides a comprehensive overview of the synthesis, properties, and diverse applications of this compound, with a particular focus on its utility in the construction of complex molecular architectures relevant to pharmaceutical and materials science. Detailed experimental protocols for its synthesis and key reactions, alongside tabulated quantitative data and a visualization of a relevant biological pathway, are presented to serve as a practical resource for researchers in drug discovery and development.
Physicochemical Properties
This compound, with the CAS number 89856-44-0, is a solid at room temperature.[1] Its key physicochemical properties are summarized in the table below, providing essential information for its handling, characterization, and use in synthetic applications.
| Property | Value | Reference |
| Molecular Formula | C₇H₉BrN₂ | [1] |
| Molecular Weight | 201.06 g/mol | [1] |
| Melting Point | 144-148 °C | [1] |
| Appearance | Off-White to Pale Beige Solid | Pharmaffiliates |
| CAS Number | 89856-44-0 | [1] |
Synthesis of this compound
General Experimental Protocol: Electrophilic Bromination
This protocol is adapted from the synthesis of the structurally related compound, 2-amino-5-bromo-4-methylpyridine.[2]
Reaction Scheme:
Materials and Reagents:
-
2-Amino-4,6-dimethylpyridine
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Acetonitrile
-
Ice
Procedure:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-4,6-dimethylpyridine (1.0 eq) in DMF.
-
Cool the solution in an ice bath.
-
In a separate beaker, prepare a solution of NBS (1.0 eq) in DMF.
-
Add the NBS solution dropwise to the cooled solution of 2-amino-4,6-dimethylpyridine over a period of 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 8-10 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into a beaker containing cold deionized water to precipitate the product.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel and wash it thoroughly with water.
-
Dry the collected solid under vacuum.
-
For further purification, the crude product can be washed with cold acetonitrile to remove any remaining impurities.
-
Dry the purified product to obtain this compound as a solid.
Applications in Organic Synthesis
The strategic placement of the bromine atom and the amino group on the pyridine ring makes this compound a versatile substrate for a range of palladium-catalyzed cross-coupling reactions. These reactions are instrumental in the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecules with diverse biological activities.[3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the bromopyridine core and various aryl or heteroaryl boronic acids. This reaction is widely employed in the synthesis of biaryl compounds, which are common motifs in many pharmaceutical agents.[4][5]
General Reaction Scheme:
Experimental Protocol (Adapted from a similar substrate): [4]
-
To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).
-
Seal the flask and create an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
-
Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.
-
Stir the reaction mixture at 85-95 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data for Suzuki-Miyaura Coupling of a Structurally Similar Aminobromopyridine: [4]
| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling the bromopyridine with a variety of primary and secondary amines.[6] This reaction is a cornerstone in medicinal chemistry for the synthesis of arylamines.[7]
General Reaction Scheme:
Experimental Protocol (General): [7][8]
-
In a dry Schlenk tube under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, 2-4 mol%), and a base (e.g., NaO t Bu, 1.4 eq).
-
Add anhydrous, degassed toluene as the solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and filter through Celite.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between the bromopyridine and a terminal alkyne, providing access to substituted alkynylpyridines.[9] This reaction is valuable for the synthesis of compounds with applications in materials science and as precursors for more complex heterocyclic systems.[10][11]
General Reaction Scheme:
Experimental Protocol (General): [12]
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
-
Add an anhydrous solvent such as THF or DMF, followed by a base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC.
-
Upon completion, work up the reaction by quenching with aqueous ammonium chloride, extracting with an organic solvent, and purifying by column chromatography.
Role in Drug Discovery: A Scaffold for Kinase Inhibitors
Substituted aminopyridines derived from this compound are of significant interest in drug discovery, particularly as scaffolds for the development of kinase inhibitors.[13] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
Inhibition of Polo-like Kinase 4 (PLK4)
Derivatives of structurally similar aminobromopyridines have been investigated as inhibitors of Polo-like kinase 4 (PLK4).[14] PLK4 is a key regulator of centriole duplication, a critical process for proper cell division. Overexpression of PLK4 is observed in various cancers, making it an attractive therapeutic target.[14] Inhibitors designed from the aminopyridine scaffold can bind to the ATP-binding pocket of PLK4, thereby blocking its kinase activity and leading to cell cycle arrest and apoptosis in cancer cells.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, offering multiple reaction sites for the construction of complex and biologically active molecules. Its utility in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, provides efficient routes to a wide range of substituted pyridine derivatives. The application of these derivatives as scaffolds for kinase inhibitors, particularly in the context of cancer therapy, highlights the significant potential of this compound in drug discovery and development. This guide provides a foundational resource for researchers looking to leverage the synthetic potential of this important chemical intermediate.
References
- 1. 2-Amino-5-bromo-4,6-dimethylpyridine 97 89856-44-0 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. 2-AMINO-5-BROMO-4 6-DIMETHYLPYRIDINE [myskinrecipes.com]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Bromo-4,6-dimethylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This powerful palladium-catalyzed reaction is particularly valuable in the synthesis of biaryl and heteroaryl compounds, which are prevalent scaffolds in numerous pharmaceutical agents and functional materials.[4][5] This document provides a detailed protocol for the Suzuki-Miyaura coupling of 5-Bromo-4,6-dimethylpyridin-2-amine with various arylboronic acids.
The 2-aminopyridine moiety is a significant pharmacophore, and its arylated derivatives are of considerable interest in drug discovery. The protocol described herein is adapted from established procedures for structurally analogous substrates, such as 5-bromo-2-methylpyridin-3-amine and 2-amino-5-bromo-4-methylpyridine, and is expected to provide a robust method for the synthesis of a diverse library of 5-aryl-4,6-dimethylpyridin-2-amines.[2][4] The electronic and steric influence of the amino and dimethyl substituents on the pyridine ring are critical factors, and the provided reaction conditions are optimized to address these aspects.[4]
Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below. The reaction typically utilizes a palladium catalyst, a base, and a suitable solvent system to afford the desired 5-aryl-4,6-dimethylpyridin-2-amine.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data
The following table summarizes the expected yields for the Suzuki-Miyaura coupling of a close structural analog, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[4] This data serves as a strong indicator of the anticipated performance for the coupling of this compound under similar conditions.
| Arylboronic Acid | Product | Expected Yield (%) |
| Phenylboronic acid | 4,6-Dimethyl-5-phenylpyridin-2-amine | 85 |
| 4-Methylphenylboronic acid | 4,6-Dimethyl-5-(p-tolyl)pyridin-2-amine | 82 |
| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-4,6-dimethylpyridin-2-amine | 88 |
| 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-4,6-dimethylpyridin-2-amine | 78 |
| 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)-4,6-dimethylpyridin-2-amine | 80 |
Experimental Protocol
This protocol is based on established procedures for structurally similar substrates.[1][2][4]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol %)
-
Potassium phosphate (K₃PO₄) (2.5 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Celite
-
Silica gel for column chromatography
-
Schlenk flask or reaction vial
-
Magnetic stirrer and stir bar
-
Oil bath or heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).[4]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[4]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale of the pyridine, use 4 mL of 1,4-dioxane and 1 mL of water).[2][4]
-
Monitoring: Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[4]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.[4]
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[4]
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-4,6-dimethylpyridin-2-amine product.[1][4]
Experimental Workflow
The following diagram illustrates the general experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound with arylboronic acids is a highly effective method for the synthesis of a diverse range of 5-aryl-4,6-dimethylpyridin-2-amine derivatives. These compounds are valuable building blocks for drug discovery and materials science. The protocol and data presented in this document, based on closely related analogs, provide a solid foundation for researchers to successfully synthesize and explore the potential of this promising class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Experimental Procedure for N-arylation of 5-Bromo-4,6-dimethylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the N-arylation of 5-Bromo-4,6-dimethylpyridin-2-amine, a key transformation for the synthesis of diverse molecular scaffolds in medicinal chemistry and drug discovery. The featured method is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1]
The protocol is based on established procedures for structurally similar substrates, offering a robust starting point for optimization.[2] This guide includes a step-by-step methodology, a summary of representative quantitative data, and a graphical representation of the experimental workflow.
Experimental Protocols
Method: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is favored for its generally mild reaction conditions and broad substrate scope.[1] The following is a general procedure that can be optimized for specific arylating agents.
Materials:
-
This compound
-
Aryl halide or Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)[1][3]
-
Phosphine ligand: Xantphos[3]
-
Base: Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)[1][3]
-
Anhydrous solvent: Toluene or Dioxane[4]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle/oil bath
-
Reagents for workup and purification (e.g., ethyl acetate, brine, sodium sulfate, silica gel)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylating agent (1.2 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), and the phosphine ligand (e.g., Xantphos, 0.04 equiv.).
-
Add the base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[1]
-
-
Solvent Addition:
-
Under the inert atmosphere, add the anhydrous solvent (e.g., Toluene) via syringe. The typical concentration is 0.1 M with respect to the limiting reactant.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 10-15 minutes to ensure proper mixing.
-
Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[1]
-
-
Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the organic phase sequentially with water and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-5-Bromo-4,6-dimethylpyridin-2-amine.
-
Data Presentation
The following table summarizes representative conditions and yields for the Buchwald-Hartwig amination of a closely related substrate, 2-Amino-5-bromo-4-methylpyridine, with various amines. These conditions can serve as a valuable starting point for the N-arylation of this compound.
| Arylating Agent | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Toluene | 110 | 18 | 85 |
| 4-Methoxyaniline | Pd(OAc)₂ (3) | BINAP (4.5) | NaOtBu (1.5) | Dioxane | 100 | 12 | 92 |
| 3,5-Dimethylaniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Toluene | 110 | 24 | 78 |
| N-Methylaniline | Pd(OAc)₂ (3) | DavePhos (4.5) | NaOtBu (1.5) | Toluene | 100 | 16 | 88 |
| Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 20 | 95 |
Note: This data is for the N-arylation of 2-Amino-5-bromo-4-methylpyridine and is intended to be representative. Actual yields for this compound may vary and optimization of reaction conditions is recommended.
Mandatory Visualization
Caption: Experimental workflow for the N-arylation of this compound.
References
- 1. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 5-Bromo-4,6-dimethylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of potential kinase inhibitors utilizing 5-Bromo-4,6-dimethylpyridin-2-amine as a key starting material. This versatile building block offers a scaffold for the development of potent and selective inhibitors targeting various kinases implicated in cancer and other diseases. The methodologies outlined below are based on established palladium-catalyzed cross-coupling reactions and provide a robust framework for the generation of diverse compound libraries.
Target Kinases and Signaling Pathways
The 2-aminopyridine scaffold is a well-established pharmacophore in kinase inhibitor design, primarily due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. Derivatives of this compound are anticipated to target several important receptor tyrosine kinases (RTKs) involved in oncogenic signaling, including AXL, c-MET, and VEGFR-2.
-
AXL Receptor Tyrosine Kinase: AXL is a member of the TAM (Tyro3, AXL, Mer) family of RTKs.[1] Its overexpression is associated with poor prognosis and drug resistance in various cancers.[2] Upon binding its ligand, Gas6, AXL dimerizes and autophosphorylates, activating downstream signaling pathways such as PI3K/AKT, MAPK/ERK, and NF-κB, which promote cell survival, proliferation, and migration.[3][4][5]
-
c-MET Receptor Tyrosine Kinase: The c-MET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in embryonic development, organogenesis, and wound healing.[6] Aberrant activation of c-MET by its ligand, hepatocyte growth factor (HGF), can drive tumor growth, angiogenesis, and metastasis through pathways like RAS/MAPK and PI3K/AKT.[6][7][8]
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): VEGFR-2 is a primary mediator of the angiogenic effects of VEGF-A.[9] Its activation is critical for the formation of new blood vessels, a process essential for tumor growth and metastasis.[10] Downstream signaling from VEGFR-2 involves the PI3K/AKT and PLCγ/PKC/MAPK pathways.[11][12][13]
Data Presentation
The following table summarizes the inhibitory activities of representative kinase inhibitors synthesized from structurally related substituted bromopyridine scaffolds. This data serves as a benchmark for the potential potency of compounds derived from this compound.
| Compound ID | Target Kinase | Starting Scaffold | IC50 (nM) | Reference |
| Compound A | AXL | 2,4,5-trisubstituted pyrimidine | 19 | [1] |
| Compound B | c-MET / VEGFR-2 | Anilinopyrimidine | c-MET: 3.8, VEGFR-2: 4.3 | [14] |
| Compound C | VEGFR-2 | Nicotinamide-based | 60.83 | [15] |
| Compound D | Haspin | Pyrazolo[3,4-g]isoquinoline | 57 | [16] |
| Compound E | VEGFR-2 | Furo[2,3-d]pyrimidine | 21 | [17] |
Experimental Protocols
The following protocols provide a generalized framework for the synthesis of kinase inhibitors starting from this compound. The primary synthetic strategies involve Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes the palladium-catalyzed coupling of this compound with an arylboronic acid to introduce diverse aryl or heteroaryl moieties at the 5-position of the pyridine ring.[18][19][20][21][22]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium phosphate (K₃PO₄) (2.5 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Schlenk flask and magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale of the pyridine, use 4 mL of 1,4-dioxane and 1 mL of water).
-
Stir the reaction mixture at 85-95 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[19]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol outlines the palladium-catalyzed amination of this compound to introduce a variety of primary or secondary amines at the 5-position, a key step in constructing many kinase inhibitor scaffolds.[23][24][25][26]
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equivalents)
-
1,3-Bis(diphenylphosphino)propane (dppp) or other suitable phosphine ligand (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Dry, sealable reaction tube and magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry, sealable reaction tube, add this compound (1.0 eq), sodium tert-butoxide (1.4 eq), Pd(OAc)₂ (0.02 eq), and the phosphine ligand (0.04 eq).
-
Evacuate and backfill the tube with an inert gas. Repeat this cycle three times.
-
Add anhydrous toluene, followed by the amine (1.2 eq).
-
Seal the tube tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.[25]
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the purified compound by NMR and mass spectrometry.
Protocol 3: General In Vitro Kinase Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing HEPES, MgCl₂, DTT)
-
Synthesized inhibitor compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor compounds in DMSO.
-
In a microplate, add the kinase, substrate, and the inhibitor dilutions (or DMSO as a vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified duration (e.g., 60 minutes).[27]
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate the key signaling pathways targeted by inhibitors derived from the this compound scaffold and a general experimental workflow.
References
- 1. Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.ed.ac.uk [pure.ed.ac.uk]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 6. c-MET [abbviescience.com]
- 7. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. assaygenie.com [assaygenie.com]
- 10. researchgate.net [researchgate.net]
- 11. commerce.bio-rad.com [commerce.bio-rad.com]
- 12. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 13. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. benchchem.com [benchchem.com]
- 26. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 27. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of 5-Bromo-4,6-dimethylpyridin-2-amine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-Bromo-4,6-dimethylpyridin-2-amine as a versatile precursor for the synthesis of novel agrochemicals. This document details experimental protocols for the synthesis of the precursor and its subsequent elaboration into a potential fungicidal agent. Additionally, it offers insights into the plausible mode of action of the resulting agrochemical class and the broader synthetic potential of this key building block.
Introduction
This compound is a key heterocyclic intermediate for the development of new agrochemicals. Its distinct functional groups—a nucleophilic amino group and a bromine atom suitable for cross-coupling reactions—provide a robust platform for structural diversification to create potent and selective active ingredients. The pyridine scaffold is a common feature in many successful agrochemicals, and the specific substitution pattern of this precursor allows for the exploration of novel chemical space in the pursuit of effective crop protection agents. Pyridine-based compounds have been successfully developed as fungicides, herbicides, and insecticides.
Synthesis of this compound
A reliable and high-yield synthesis of the precursor is fundamental for its application in agrochemical development. The following protocol describes the bromination of 2-Amino-4,6-dimethylpyridine.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
2-Amino-4,6-dimethylpyridine
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Water (deionized)
-
Acetonitrile
-
-
Procedure:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-Amino-4,6-dimethylpyridine (e.g., 20 g, 163.7 mmol) in DMF (100 mL).
-
Cool the flask in an ice bath to 0°C.
-
In a separate beaker, dissolve an equimolar amount of N-Bromosuccinimide (NBS) (e.g., 29.1 g, 163.7 mmol) in DMF (60 mL).
-
Add the NBS solution dropwise to the cooled solution of 2-Amino-4,6-dimethylpyridine over 30 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 10-12 hours.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water (500 mL), which will result in the formation of a solid precipitate.
-
Filter the solid using a Büchner funnel and wash it thoroughly with water.
-
Dry the solid under vacuum. For further purification, the crude product can be recrystallized from a suitable solvent like acetonitrile.
-
Application in Fungicide Synthesis: A Representative Example
The bromine atom at the 5-position of this compound is ideally positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction facilitates the formation of a C-C bond, linking the pyridine core to other aromatic moieties, a common strategy in the design of modern fungicides like Succinate Dehydrogenase Inhibitors (SDHIs). The amino group can then be acylated to form the final carboxamide, a key feature of many SDHI fungicides.
The following protocol describes a representative two-step synthesis of a novel pyridine-based fungicide.
Experimental Protocol: Synthesis of a Hypothetical Pyridine Carboxamide Fungicide
Step 1: Suzuki-Miyaura Coupling
-
Materials:
-
This compound
-
2-Chlorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0)
-
Potassium carbonate
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
In a reaction vessel, combine this compound (1.0 mmol), 2-chlorophenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the mixture.
-
De-gas the vessel and backfill with an inert atmosphere (e.g., Nitrogen or Argon).
-
Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Heat the reaction mixture to 90°C and stir for 12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired intermediate, 5-(2-chlorophenyl)-4,6-dimethylpyridin-2-amine.
-
Step 2: Amide Formation
-
Materials:
-
5-(2-chlorophenyl)-4,6-dimethylpyridin-2-amine (from Step 1)
-
2-(Trifluoromethyl)benzoyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve 5-(2-chlorophenyl)-4,6-dimethylpyridin-2-amine (1.0 mmol) and triethylamine (1.5 mmol) in DCM (10 mL) and cool to 0°C.
-
Slowly add 2-(trifluoromethyl)benzoyl chloride (1.1 mmol) to the solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final pyridine carboxamide fungicide.
-
Data Presentation
| Compound | Molecular Weight ( g/mol ) | Physical State | Representative Yield (%) |
| This compound | 201.06 | Solid | 85-95 |
| 5-(2-chlorophenyl)-4,6-dimethylpyridin-2-amine | 232.71 | Solid | 70-85 |
| Final Pyridine Carboxamide Fungicide | 404.81 | Solid | 75-90 |
Mandatory Visualizations
Caption: Synthetic workflow for the preparation of a hypothetical fungicide.
Plausible Mode of Action: Succinate Dehydrogenase Inhibition
Many pyridine carboxamide fungicides function as Succinate Dehydrogenase Inhibitors (SDHIs). SDHIs disrupt the fungal respiratory chain at Complex II, a critical enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. By inhibiting SDH, these fungicides block the conversion of succinate to fumarate, leading to a depletion of cellular energy (ATP) and ultimately causing fungal cell death.
Caption: Mode of action for a pyridine-based SDHI fungicide.
Conclusion
This compound is a highly valuable and adaptable precursor for the synthesis of novel agrochemicals. Its utility in modern cross-coupling and amidation reactions allows for the efficient construction of diverse molecular libraries for biological screening. The representative protocols and workflows provided herein offer a solid foundation for researchers and scientists in the agrochemical industry to explore the potential of this versatile building block in the development of next-generation crop protection solutions.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-4,6-dimethylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful cross-coupling reaction has become indispensable in medicinal chemistry and drug development, where the synthesis of arylamines is a frequent necessity.[1] The ability to construct complex molecules bearing amine functionalities from readily available aryl halides has revolutionized the synthesis of pharmaceuticals and other functional materials.[1]
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 5-Bromo-4,6-dimethylpyridin-2-amine, a valuable building block for the synthesis of various biologically active compounds. The presence of the pyridine ring and the amino group on the substrate necessitates careful optimization of reaction conditions to achieve high yields and selectivity.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine. This transformation is facilitated by a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[1]
-
Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.[1]
-
Reductive Elimination: The desired N-substituted aminopyridine product is formed, and the Pd(0) catalyst is regenerated, thus completing the catalytic cycle.[1]
The selection of the catalyst, ligand, base, and solvent is critical for the success of the reaction and can significantly influence the reaction rate, yield, and substrate scope.
Data Presentation: Reaction Parameters and Yields
The following tables summarize representative conditions for the Buchwald-Hartwig amination of substrates structurally similar to this compound, such as other bromopyridines. These conditions can serve as a robust starting point for the optimization of the amination of this compound.
Table 1: Amination with Primary Amines (Data is representative for analogous bromopyridine substrates and should be used as a guideline for optimization.)
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 12-24 | 85-95 |
| Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Dioxane | 100 | 8-16 | 80-90 |
| n-Hexylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | THF | 80 | 12-24 | 75-85 |
| Cyclopropylamine | G3-XPhos (2) | - | K₃PO₄ | t-Amyl alcohol | 100 | 12 | 88 |
Table 2: Amination with Secondary Amines (Data is representative for analogous bromopyridine substrates and should be used as a guideline for optimization.)
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 12-24 | 90-98 |
| N-Methylaniline | Pd₂(dba)₃ (2) | DavePhos (4) | K₂CO₃ | Dioxane | 110 | 16-24 | 82-92 |
| Piperidine | G4-XPhos (2) | - | K₃PO₄ | t-Butanol | 100 | 12 | 91 |
| Diethylamine | Pd(OAc)₂ (2) | dppf (4) | NaOtBu | Toluene | 90 | 24 | 70-80 |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
-
Anhydrous solvents and reagents are crucial for optimal results.
-
The choice of ligand is critical and often depends on the nature of the amine coupling partner. For electron-rich anilines and primary alkylamines, bulky biarylphosphine ligands such as XPhos or RuPhos are often effective. For secondary amines, ligands like BINAP or dppf can be suitable.
Protocol 1: General Procedure for Amination with Anilines
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylamine (1.1-1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, the arylamine, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the Schlenk tube with an inert gas (this cycle should be repeated three times).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure for Amination with Volatile Amines
This protocol is adapted for use with volatile amines and requires a sealed reaction vessel.
Materials:
-
This compound (1.0 equiv)
-
Volatile secondary amine (e.g., dimethylamine, 2.0 M solution in THF) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound, sodium tert-butoxide, Pd(OAc)₂, and dppp.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene, followed by the solution of the volatile amine.
-
Seal the tube tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
Application Notes & Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-Bromo-4,6-dimethylpyridin-2-amine with Arylboronic Acids
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This reaction is particularly vital in medicinal chemistry for the synthesis of biaryl and heteroaryl compounds, which are prominent scaffolds in numerous pharmaceutical agents.[1][3] These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of 5-Bromo-4,6-dimethylpyridin-2-amine with various arylboronic acids. The resulting 5-aryl-4,6-dimethylpyridin-2-amine core is a valuable scaffold in drug discovery.
The protocol described is based on established methods for structurally similar substrates, offering a robust starting point for optimization.[1][3] The presence of the amino and methyl groups on the pyridine ring can influence the substrate's reactivity, and the conditions provided are designed to address these electronic and steric factors.[3]
General Reaction Scheme
The palladium-catalyzed Suzuki-Miyaura reaction couples this compound with an arylboronic acid in the presence of a palladium catalyst and a base.
Caption: General reaction scheme for Suzuki-Miyaura coupling.
Quantitative Data
While specific data for the coupling of this compound is not extensively published, the following table summarizes yields obtained from the Suzuki-Miyaura coupling of a close structural analog, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[3][4] This data provides a strong indication of the expected yields under similar conditions.
| Arylboronic Acid | Product (Analogous) | Yield (%)[3][4] |
| Phenylboronic acid | 2-Methyl-5-phenylpyridin-3-amine | 85 |
| 4-Methylphenylboronic acid | 2-Methyl-5-(p-tolyl)pyridin-3-amine | 82 |
| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | 88 |
| 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-2-methylpyridin-3-amine | 78 |
| 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)-2-methylpyridin-3-amine | 80 |
Detailed Experimental Protocols
This protocol details a general method for the Suzuki-Miyaura cross-coupling reaction.[1][3][4]
Materials and Equipment:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2–1.5 equivalents)[5]
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)[5]
-
Base: Anhydrous Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0–3.0 equivalents)[5]
-
Solvents: Anhydrous 1,4-Dioxane and Degassed Water (4:1 v/v)[3][5]
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq) to a dry Schlenk flask equipped with a magnetic stir bar.[3][5]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the reaction environment is free of oxygen.[3]
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[3] Subsequently, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio via syringe (e.g., for a 1 mmol scale reaction, use 4 mL of 1,4-dioxane and 1 mL of water).[1][3]
-
Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture vigorously at 85–95 °C.[1][3]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12–18 hours.[3]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of celite to remove insoluble inorganic salts and the palladium catalyst.[3]
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then with brine. Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄).[5]
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure 5-aryl-4,6-dimethylpyridin-2-amine product.[3][5]
Visualized Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis and purification of 5-aryl-4,6-dimethylpyridin-2-amines.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 5-Bromo-4,6-dimethylpyridin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki coupling of 5-Bromo-4,6-dimethylpyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?
A1: Low to no yield in the Suzuki coupling of this substrate can stem from several critical factors. The primary areas to troubleshoot are:
-
Catalyst Deactivation: The palladium catalyst is susceptible to deactivation. Ensure your palladium source and ligand are active and handled under appropriate inert conditions.[1] If using a Pd(II) precatalyst, it must be effectively reduced in situ to the active Pd(0) species.[1]
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of phosphine ligands and the formation of palladium black, both of which deactivate the catalyst.[1][2] It can also promote the unwanted homocoupling of the boronic acid.[1][3] Thoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere (argon or nitrogen).[4]
-
Inadequate Base: The base is crucial for the transmetalation step.[4] Its strength, solubility, and compatibility with the starting materials are important. For aminopyridine substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.
-
Ligand Incompatibility: The 2-amino group on the pyridine ring can coordinate to the palladium center, inhibiting the catalytic cycle.[5][6] Utilizing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can prevent this inhibitory coordination and improve yields.[5]
-
Substrate-Related Issues: The boronic acid or ester partner may be unstable under the reaction conditions, leading to protodeboronation.[3][7]
Q2: I am observing significant amounts of side products. What are the most common side reactions and how can I minimize them?
A2: Several side reactions can compete with the desired cross-coupling, reducing the yield and complicating purification. The most common include:
-
Homocoupling: This results in the formation of a biaryl product from two molecules of the boronic acid. It is often caused by the presence of oxygen or the use of a Pd(II) precatalyst that is not efficiently reduced.[3][8] To minimize this, ensure rigorous degassing of the reaction mixture and consider using a Pd(0) catalyst source directly, such as Pd(PPh₃)₄.[8]
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom.[2][7] This side reaction is often promoted by high temperatures and certain bases. Using a more stable boronic ester (e.g., a pinacol ester) or milder reaction conditions can help mitigate this issue.[3]
-
Hydrodehalogenation: In this process, the bromo group of the starting material is replaced by a hydrogen atom. This can be caused by certain catalysts or reaction conditions. Screening different catalyst/ligand systems may be necessary to avoid this.
Q3: The purification of my final product is challenging due to closely eluting impurities. What strategies can I employ for effective purification?
A3: Purifying Suzuki coupling products, especially when dealing with closely related impurities, requires a systematic approach:
-
Aqueous Work-up: A standard aqueous work-up is the first step to remove inorganic salts and water-soluble impurities.[8]
-
Removal of Boronic Acid: Unreacted boronic acid can often be removed by performing a basic aqueous wash (e.g., with 1M NaOH), which converts the acidic boronic acid to its water-soluble boronate salt.[8]
-
Chromatography Optimization: For separating products with similar polarities, such as the desired product and homocoupled byproducts, meticulous column chromatography is often required.[8] Experiment with different solvent systems and consider using a shallow gradient.[8] Sometimes, adding a small amount of a modifier like triethylamine to the eluent can improve the separation of basic compounds like pyridines.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique to remove impurities.[8]
-
Palladium Removal: For applications in drug development, removing residual palladium is crucial.[8] This can be achieved by filtering the crude product through celite, or by using metal scavengers.[8][9]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst.[1] 2. Insufficiently inert atmosphere.[4] 3. Suboptimal base or solvent.[4] 4. Low reaction temperature.[4] 5. Catalyst inhibition by the 2-amino group.[5] | 1. Use a fresh, high-quality palladium source and ligand. Consider a pre-catalyst. 2. Thoroughly degas solvents and maintain a positive pressure of argon or nitrogen. 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, DMF).[6] 4. Gradually increase the reaction temperature; many Suzuki couplings require 80-110 °C.[4] 5. Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to prevent coordination of the amino group to the palladium center.[5] |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen.[3][8] 2. Inefficient reduction of a Pd(II) precatalyst.[8] | 1. Ensure the reaction setup is rigorously degassed.[8] 2. Consider using a Pd(0) catalyst source like Pd(PPh₃)₄ directly.[8] |
| Protodeboronation of Boronic Acid | 1. Unstable boronic acid. 2. Harsh reaction conditions (high temperature, strong base).[7] | 1. Use a more stable boronic ester, such as a pinacol ester.[3] 2. Attempt the reaction at a lower temperature or screen milder bases. |
| Hydrodehalogenation of Starting Material | 1. Inappropriate catalyst/ligand system. | 1. Screen alternative palladium catalysts and ligands. |
| Difficult Purification | 1. Co-elution of product with starting materials or byproducts.[10] 2. Residual palladium catalyst.[8] | 1. Optimize column chromatography with different solvent systems and gradients.[8] Consider recrystallization if the product is a solid.[8] A basic wash can remove unreacted boronic acid.[8] 2. Use a metal scavenger or filter through celite.[8] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2 - 1.5 equiv)[6]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[5]
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0 - 3.0 equiv)[6]
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)[6]
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, and the base.[5]
-
Evacuate and backfill the flask with the inert gas three times.[6]
-
Add the palladium catalyst under a positive pressure of the inert gas.[6]
-
Add the degassed solvent system via syringe.[5]
-
Heat the reaction mixture to 85-100 °C with vigorous stirring.[5][11]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography.[1]
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki coupling of structurally similar bromopyridines, which can serve as a guide for optimizing the reaction of this compound.
Table 1: Comparison of Catalysts and Ligands for Suzuki Coupling of Aminobromopyridines
| Catalyst System | Ligand | Base | Solvent | Typical Yield Range (%) | Notes |
| Pd(PPh₃)₄[12] | PPh₃ | K₃PO₄[12] | 1,4-Dioxane/H₂O[12] | 78-88[12] | A standard, widely used system. May require optimization for sterically hindered substrates. |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | Expected High | Buchwald ligands are often effective for challenging substrates, including those with coordinating groups.[5] |
| Pd-PEPPSI-IPr[12] | IPr | K₂CO₃[12] | THF[12] | Expected High | N-Heterocyclic carbene (NHC) ligands can offer high stability and activity. |
| PdCl₂(dppf)[5] | dppf | Na₂CO₃ | DMF/H₂O | 70-95 | A robust catalyst system for a wide range of Suzuki couplings. |
Table 2: Effect of Different Bases on Suzuki Coupling Yield
| Base | Typical Equivalents | General Applicability |
| K₃PO₄[6] | 2.0 - 3.0 | Often effective for heteroaromatic substrates and can be used in a variety of solvents. |
| Cs₂CO₃[6] | 2.0 | A strong base that can be beneficial for less reactive substrates. |
| K₂CO₃[6] | 2.0 - 3.0 | A common and cost-effective base, often used in aqueous solvent mixtures. |
| Na₂CO₃[13][14] | 2.0 | A milder base, may be suitable for substrates sensitive to stronger bases. |
Visualizations
Caption: A troubleshooting flowchart for addressing low yield in Suzuki coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Bromo-4,6-dimethylpyridin-2-amine
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the purification of 5-Bromo-4,6-dimethylpyridin-2-amine by column chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound is streaking or "tailing" down the column. What is causing this and how can I fix it?
A1: Peak tailing is a frequent issue when purifying pyridine derivatives like this compound on silica gel.[1] The basic nitrogen atom in the pyridine ring interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation and broad or tailing peaks.[1]
Troubleshooting Steps:
-
Add a Competing Base: To mitigate this interaction, add a small amount of a competing base, such as triethylamine (TEA) or pyridine, to your mobile phase.[2][3] A common starting point is a concentration of 0.1-1% (v/v) of triethylamine in your eluent.[3] The competing base will preferentially interact with the acidic sites on the silica, allowing your compound to elute more symmetrically.[1]
-
Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase. Alumina (basic or neutral) or deactivated silica gel can be effective alternatives.[4] For more challenging separations, amine-functionalized silica can provide a much more inert surface for the purification of basic compounds.[5]
Q2: I'm not getting good separation between my product and an impurity. How can I improve the resolution?
A2: Poor resolution can be addressed by optimizing your mobile phase and other chromatographic parameters.
Troubleshooting Steps:
-
Optimize the Solvent System: The key to good separation is finding a solvent system that provides an optimal Rf value for your target compound. For this compound, a common starting point is a mixture of a non-polar solvent like petroleum ether or hexanes and a more polar solvent like ethyl acetate.[6][7]
-
Perform a thorough thin-layer chromatography (TLC) analysis with various solvent ratios (e.g., 9:1, 8:2, 7:3 petroleum ether:ethyl acetate) to find a system that gives your product an Rf value of approximately 0.2-0.3.[6] This Rf range typically translates to good elution and separation on a column.
-
-
Change Solvent Polarity: If impurities are close to your product on the TLC plate, try a different solvent system with different polarity characteristics. For example, substituting ethyl acetate with dichloromethane or adding a small amount of methanol to your eluent can alter the selectivity of the separation.
-
Decrease Particle Size: For very difficult separations, using a stationary phase with a smaller particle size can increase column efficiency and improve resolution. However, this will also lead to higher backpressure.[1]
Q3: I have very low recovery of my compound after column chromatography. Where did my product go?
A3: Low recovery can be due to several factors, from compound instability to issues with elution.
Troubleshooting Steps:
-
Check for Compound Instability: Before running a column, it's wise to check if your compound is stable on silica gel. You can do this with a 2D TLC.[4]
-
Spot your crude material on the bottom-left corner of a square TLC plate.
-
Develop the plate in your chosen solvent system.
-
Dry the plate completely and rotate it 90 degrees counter-clockwise.
-
Develop the plate again in the same solvent system.
-
If your compound is stable, you should see a single spot on the diagonal. If you see off-diagonal spots, your compound is degrading on the silica.[4]
-
-
Ensure Complete Elution: It's possible your compound is still on the column. After your expected product fractions have been collected, try flushing the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) to see if any remaining material elutes.
-
Dilute Fractions: Your compound may have eluted in a larger volume than anticipated, making it difficult to detect in individual fractions.[4] Try concentrating a range of fractions where you expected your product to be and re-analyze by TLC.[4]
Q4: How should I load my sample onto the column for the best results?
A4: Proper sample loading is crucial for a successful separation.
Troubleshooting Steps:
-
Wet Loading: Dissolve your crude this compound in a minimal amount of the mobile phase or a slightly more volatile solvent like dichloromethane.[8] Use a pipette to carefully apply the solution to the top of the column, ensuring not to disturb the silica bed.[8]
-
Dry Loading: If your compound has poor solubility in the mobile phase, dry loading is recommended.[8]
-
Dissolve your crude product in a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to the solution.[6]
-
Evaporate the solvent completely using a rotary evaporator until you have a free-flowing powder.[6][8]
-
Carefully add this powder to the top of your packed column.[6]
-
Data Presentation
The following table summarizes typical parameters for the column chromatography purification of aminopyridine derivatives, which can be adapted for this compound.
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | A standard and cost-effective choice for normal-phase chromatography.[3] |
| Mobile Phase (Eluent) | Petroleum Ether/Ethyl Acetate with 0.1-1% Triethylamine (v/v) | A common solvent system for compounds of moderate polarity. The triethylamine is crucial to prevent peak tailing by neutralizing acidic sites on the silica gel.[3][6] |
| TLC Analysis (Rf value) | ~0.2-0.3 in the chosen eluent | An Rf value in this range on a TLC plate generally indicates that the compound will elute from the column in a reasonable volume of solvent, allowing for good separation.[6] |
| Silica Gel to Compound Ratio | 40-50 g of silica gel per 1 g of crude product | This ratio typically provides sufficient resolving power for most purifications.[6] |
Experimental Protocol
This protocol outlines a general procedure for the purification of approximately 1 gram of crude this compound.
1. Preparation of the Mobile Phase:
-
Based on prior TLC analysis, prepare an appropriate mobile phase. For example, for a 90:10 petroleum ether:ethyl acetate system with 1% TEA, mix 900 mL of petroleum ether, 100 mL of ethyl acetate, and 10 mL of triethylamine.
2. Packing the Column:
-
Secure a chromatography column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand (approx. 1 cm).[6]
-
Prepare a slurry of silica gel (approx. 40-50 g) in the mobile phase.[6]
-
Pour the slurry into the column, gently tapping the column to ensure even packing and to dislodge any air bubbles.[6]
-
Once the silica has settled, add another thin layer of sand on top of the silica bed to prevent disturbance.[6]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
3. Loading the Sample:
-
Use either the wet loading or dry loading technique as described in the FAQ section.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin elution, maintaining a steady flow rate.
-
Collect the eluent in a series of labeled test tubes or flasks (e.g., 15-20 mL fractions).[6]
5. Monitoring the Separation:
-
Monitor the collected fractions by TLC to identify those containing the purified product.
-
Visualize the TLC plates under a UV lamp.
6. Product Isolation:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove any residual solvent.[6]
Visualizations
Caption: A workflow for troubleshooting common column chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Synthesis of 5-Bromo-4,6-dimethylpyridin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 5-Bromo-4,6-dimethylpyridin-2-amine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on side reactions and purification challenges.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction: The starting material may not have been fully consumed. | Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting 2-amino-4,6-dimethylpyridine.[1][2] |
| Sub-optimal reaction temperature: Incorrect temperature can hinder the reaction rate or promote side reactions. | Maintain the recommended reaction temperature, which often involves using an ice bath to control the exothermic nature of the bromination.[1][3] | |
| Loss of product during work-up: The product may be lost during precipitation, filtration, or washing steps. | Optimize the precipitation by ensuring a sufficient volume of water is used.[3] To minimize loss in the aqueous phase, consider saturating the aqueous layer with NaCl (brine) before extraction if applicable.[3] | |
| Low Purity (Presence of By-products) | High reaction temperature leading to di-bromination: Elevated temperatures can cause the formation of di-brominated species, such as 3,5-dibromo-4,6-dimethylpyridin-2-amine.[1][3] | Strictly control the temperature during the addition of the brominating agent (e.g., NBS) and throughout the reaction.[1] The use of an ice bath is highly recommended.[3] |
| Incorrect stoichiometry of reagents: An excess of the brominating agent can lead to over-bromination. | Use a stoichiometric amount of the brominating agent relative to the starting material.[3] | |
| Formation of isomeric by-products: Although the 5-bromo isomer is favored, small amounts of other isomers may form. | For very high purity requirements, purification of the crude product using column chromatography or recrystallization may be necessary.[1] | |
| Dark Product Color | Presence of impurities: The crude product may contain colored impurities from the reaction mixture. | The brown solid can often be purified by washing with acetonitrile.[2][4] If the color persists, column chromatography can be an effective purification method. |
| Overheating during drying: Excessive heat during the drying process can cause degradation of the product. | Ensure the product is not overheated during the drying process. Drying under vacuum at a moderate temperature is advisable. | |
| Difficulty in Filtering the Precipitated Product | Very fine particle size of the precipitate: This can lead to slow filtration and clogging of the filter paper. | Allow the precipitate to stand in the mother liquor for a longer period to encourage particle growth. Using a filter aid may also be beneficial.[1] |
| Formation of an Oily Product Instead of a Solid | Presence of residual DMF: N,N-Dimethylformamide (DMF) is a high-boiling point solvent and can be difficult to remove completely. | Ensure a sufficient volume of water is used to fully precipitate the product.[3] Vigorous stirring during precipitation can also help promote solid formation.[3] Multiple aqueous washes of an organic extract can help remove DMF.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for the synthesis of this compound?
A1: The most prevalent and scalable method is the electrophilic bromination of 2-Amino-4,6-dimethylpyridine using a brominating agent like N-Bromosuccinimide (NBS).[1] This method is favored for its selectivity for the desired 5-bromo isomer and its relatively mild reaction conditions, which are important for large-scale production.[1]
Q2: What are the critical parameters to control during the synthesis?
A2: Temperature control is the most critical parameter to prevent the formation of by-products, particularly di-brominated species.[1][3] The dropwise addition of the brominating agent while maintaining a low reaction temperature, typically with an ice bath, is essential.[1] Reaction time and the stoichiometry of the reactants are also crucial for maximizing yield and purity.[1]
Q3: What are the potential by-products in this synthesis?
A3: The primary by-product is the di-brominated species, 2-Amino-3,5-dibromo-4,6-dimethylpyridine. The formation of this di-brominated product is more likely at higher temperatures.[1][3] Other isomeric monobrominated products are also possible but are generally formed in smaller quantities.
Q4: How can the reaction be monitored for completion?
A4: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress.[1][4] By comparing the spots of the starting material (2-Amino-4,6-dimethylpyridine) and the product, one can determine when the starting material has been completely consumed.[1]
Q5: What are the recommended work-up and purification procedures for the final product?
A5: A typical work-up involves quenching the reaction mixture with water to precipitate the crude product.[1][2] The resulting solid is then filtered and washed with water.[2][4] Further purification can be achieved by washing the solid with a suitable solvent like acetonitrile to remove impurities.[1][2][4] For higher purity, column chromatography or recrystallization can be employed.[1]
Experimental Protocols
Synthesis of this compound
Objective: To synthesize this compound via electrophilic bromination of 2-Amino-4,6-dimethylpyridine using N-Bromosuccinimide (NBS).
Materials:
-
2-Amino-4,6-dimethylpyridine
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile
-
Deionized Water
-
Ice
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-Amino-4,6-dimethylpyridine in DMF. Cool the flask in an ice bath.
-
Addition of Brominating Agent: Prepare a solution of NBS (1 equivalent) in DMF. Add the NBS solution dropwise to the cooled solution of 2-Amino-4,6-dimethylpyridine over a period of time, ensuring the temperature is maintained at or below 20°C.[2][3]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 20°C for 8-10 hours.[1][3] Monitor the reaction progress by TLC until the starting material is no longer visible.[1][4]
-
Work-up: Pour the reaction mixture into water to precipitate the crude product, which will appear as a brown solid.[2][4]
-
Filtration and Washing: Filter the solid using a Büchner funnel and wash it thoroughly with water.[2][4]
-
Purification: Wash the dried solid with acetonitrile to remove impurities.[2][4] Filter the solid again and dry it under a vacuum to obtain the final product.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Competing reactions in the bromination of 2-Amino-4,6-dimethylpyridine.
Caption: Decision tree for addressing low purity in the final product.
References
Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-4,6-dimethylpyridin-2-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 5-Bromo-4,6-dimethylpyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common method is the electrophilic bromination of 2-Amino-4,6-dimethylpyridine using a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent such as N,N-Dimethylformamide (DMF). This reaction proceeds via an electrophilic aromatic substitution mechanism.[1]
Q2: Why is temperature control critical during the bromination reaction?
A2: Strict temperature control, typically by using an ice bath, is crucial to prevent the formation of di-brominated by-products, such as 3,5-dibromo-4,6-dimethylpyridin-2-amine.[2][3] The reaction can be exothermic, and higher temperatures increase the likelihood of over-bromination, which reduces the yield and purity of the desired product.[3]
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress.[1][2] By comparing the spots of the starting material (2-Amino-4,6-dimethylpyridine) and the product, you can determine when the starting material has been completely consumed.[2]
Q4: What are the recommended work-up and purification procedures?
A4: A typical work-up involves quenching the reaction mixture with water to precipitate the crude product.[1][2] The resulting solid is then filtered and washed with water.[1] Further purification can be achieved by washing with a solvent like acetonitrile to remove impurities.[1][2] For very high purity, column chromatography using silica gel with a solvent system like petroleum ether and ethyl acetate may be employed.[4]
Q5: What are the potential side reactions and by-products?
A5: The primary by-product is the di-brominated species, 3,5-dibromo-4,6-dimethylpyridin-2-amine.[2] Formation of other isomeric mono-brominated products is also possible, though the 5-bromo isomer is generally favored. Incorrect stoichiometry or high reaction temperatures can lead to an increase in these impurities.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Sub-optimal reaction temperature. - Loss of product during work-up and purification. | - Monitor the reaction closely using TLC to ensure the complete consumption of the starting material.[2] - Maintain the recommended low reaction temperature (e.g., using an ice bath) to minimize by-product formation.[2] - Optimize the precipitation and washing steps to minimize product loss. If the product shows some solubility in the aqueous phase, consider using a brine wash to decrease its solubility.[3] |
| Low Purity (Presence of By-products) | - High reaction temperature leading to di-bromination. - Incorrect stoichiometry of reagents. | - Strictly control the temperature during the addition of the brominating agent and throughout the reaction.[2][3] - Ensure accurate measurement and stoichiometric amounts of all reactants.[3] - Purify the crude product using column chromatography or recrystallization.[2] |
| Formation of a Brown, Oily Product Instead of a Solid Precipitate | - Presence of residual DMF. - Presence of impurities. | - Ensure a sufficient volume of water is used to fully precipitate the product. Vigorous stirring during precipitation can also help promote solid formation.[3] - If DMF is difficult to remove, wash the organic extract multiple times with water or a saturated brine solution. An azeotropic removal with a solvent like toluene under reduced pressure can also be effective.[3] - The crude product may require further purification by recrystallization or column chromatography to obtain a solid.[3] |
| Difficulty in Filtering the Precipitated Product | - Very fine particle size of the precipitate. | - Allow the precipitate to stand in the mother liquor for a longer period to encourage particle growth. - Consider using a filter aid if necessary.[2] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is adapted from established procedures for the bromination of similar aminopyridines.[1][5]
Materials and Reagents:
-
2-Amino-4,6-dimethylpyridine
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile
-
Deionized Water
-
Ice
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask, dissolve 2-Amino-4,6-dimethylpyridine in DMF under an inert atmosphere. Cool the solution in an ice bath.
-
Addition of Brominating Agent: In a separate flask, prepare a solution of NBS (1.0 equivalent) in DMF. Add the NBS solution dropwise to the cooled solution of 2-Amino-4,6-dimethylpyridine while maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 20°C) for several hours (e.g., 8-10 hours).[1][2]
-
Monitoring: Monitor the reaction progress by TLC until the starting material is no longer visible.[1]
-
Work-up: Pour the reaction mixture into cold water to precipitate the crude product. A brown solid is expected to form.[1][5]
-
Filtration and Washing: Filter the solid using a Büchner funnel and wash it thoroughly with water.[1]
-
Purification: Wash the dried solid with acetonitrile to remove remaining impurities.[1] Filter the solid again and dry it under vacuum to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in the synthesis.
References
Technical Support Center: Purification of 5-Bromo-4,6-dimethylpyridin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-4,6-dimethylpyridin-2-amine. The following sections detail common issues encountered during the removal of impurities and provide protocols for effective purification.
Troubleshooting Guide
This guide addresses specific problems that may arise during the purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Purity After Initial Precipitation | Incomplete removal of synthesis by-products such as di-brominated pyridines or other positional isomers. | 1. Wash the crude solid thoroughly with a suitable solvent like cold acetonitrile to remove more soluble impurities. 2. Proceed with recrystallization or column chromatography for higher purity. |
| Oily Product Instead of a Solid | The presence of residual high-boiling solvents (e.g., DMF) or significant amounts of impurities can lower the melting point. | 1. Ensure complete precipitation by adding the reaction mixture to a sufficient volume of cold water with vigorous stirring. 2. Wash the crude product extensively with water to remove water-soluble solvents. 3. If the product remains oily, consider purification by column chromatography. |
| Poor Recovery After Recrystallization | The chosen solvent or solvent system is too effective at solubilizing the product, even at low temperatures. The initial amount of crude product was too small for the volume of solvent used. | 1. Perform small-scale solubility tests to find a solvent that dissolves the compound when hot but provides poor solubility when cold. 2. Use a minimal amount of hot solvent to dissolve the crude product. 3. If a single solvent is not effective, try a binary solvent system (e.g., a solvent in which the compound is soluble and an anti-solvent in which it is not). |
| Co-elution of Impurities During Column Chromatography | The polarity of the eluent is too high, causing impurities to travel with the product. The column is overloaded with the crude product. | 1. Optimize the solvent system using Thin-Layer Chromatography (TLC) to achieve good separation between the product and impurities (aim for a product Rf of 0.2-0.4). 2. Use a less polar eluent system or a gradient elution, starting with a low polarity and gradually increasing it. 3. Ensure the amount of crude product loaded is appropriate for the size of the column. |
| Product Appears as a Smear on TLC | The sample is too concentrated. The compound may be acidic or basic and interacting with the silica gel. | 1. Dilute the sample before spotting it on the TLC plate. 2. Add a small amount of a modifying agent to the developing solvent (e.g., a few drops of triethylamine for a basic compound or acetic acid for an acidic compound). |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities are typically by-products from the bromination reaction. These can include di-brominated species (e.g., 3,5-dibromo-4,6-dimethylpyridin-2-amine) and other positional isomers of the monobrominated product. The formation of these impurities is often influenced by reaction conditions such as temperature and the stoichiometry of the brominating agent.
Q2: Which purification method is best for achieving high purity of this compound?
A2: For achieving the highest purity, column chromatography is generally the most effective method as it can separate compounds with very similar properties. However, recrystallization can also yield highly pure material if an appropriate solvent system is identified and is often more scalable than chromatography. For routine purification, a combination of washing with a suitable solvent followed by recrystallization is often sufficient.
Q3: What are suitable solvents for the recrystallization of this compound?
A3: Based on data for structurally similar compounds, suitable solvents for recrystallization include acetonitrile, acetone, or a mixture of tetrahydrofuran and water (where water acts as an anti-solvent).[1] It is always recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific batch of crude product.
Q4: How can I monitor the progress of the purification?
A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of impurities from the desired compound. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative assessment of purity.
Data on Purification Methods
The following table summarizes common purification techniques for this compound and provides an illustrative comparison of their effectiveness. Please note that the purity values are typical estimates and can vary based on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Typical Solvents/Eluents | Illustrative Purity Before | Illustrative Purity After | Advantages | Disadvantages |
| Solvent Wash | Acetonitrile (cold) | 85-90% | 90-95% | Quick and simple | May not remove all impurities, potential for product loss |
| Recrystallization | Acetonitrile, Acetone, THF/Water[1] | 90-95% | >98% | Scalable, can yield high purity | Requires finding a suitable solvent, potential for significant product loss |
| Column Chromatography | Silica gel with a gradient of Hexane/Ethyl Acetate | 85-95% | >99% | Excellent for removing closely related impurities | More time-consuming, requires more solvent, can be difficult to scale up |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of the chosen solvent (e.g., acetonitrile) and heat the mixture. If the solid dissolves completely upon heating and reappears upon cooling, the solvent is suitable. If the solid does not dissolve when hot, the solvent is not suitable. If the solid dissolves at room temperature, it is too soluble. In this case, a binary solvent system (e.g., dissolving in a good solvent like THF and adding a poor solvent like water until turbidity is observed) may be necessary.[1]
-
Dissolution: In a flask, add the crude product and the minimum amount of the hot recrystallization solvent required to fully dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC. A mixture of hexane and ethyl acetate is a common starting point. The ideal eluent should give the product a retention factor (Rf) of approximately 0.2-0.4 and show good separation from impurities.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is necessary, start with a lower polarity (higher hexane content) and gradually increase the polarity (higher ethyl acetate content).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
Troubleshooting low reactivity of 5-Bromo-4,6-dimethylpyridin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 5-Bromo-4,6-dimethylpyridin-2-amine in various chemical reactions. The content is tailored for researchers, scientists, and drug development professionals.
Section 1: General Troubleshooting and FAQs
This section addresses common issues and fundamental questions regarding the handling and reactivity of this compound.
??? Question: Why is my this compound showing low reactivity in cross-coupling reactions?
Answer: The reactivity of this compound can be influenced by several electronic and steric factors:
-
Electronic Effects: The pyridine ring is naturally electron-deficient.[1][2] The 2-amino group is a strong electron-donating group, which increases electron density on the ring.[2] However, its position meta to the 5-bromo substituent does not provide the strong electronic activation that a para relationship would, which can slow the initial oxidative addition step in palladium-catalyzed couplings.[2]
-
Catalyst Inhibition: The 2-amino group can act as a coordinating ligand to the palladium catalyst center. This potential chelation can stabilize the catalyst in an off-cycle state, thereby inhibiting its activity and reducing reaction rates.
-
Steric Hindrance: The two methyl groups at positions 4 and 6 can create steric congestion around the reactive sites, potentially hindering the approach of bulky catalysts, ligands, or coupling partners.
??? Question: I am observing a significant amount of protodebromination (loss of the bromine atom). How can I minimize this side reaction?
Answer: Protodebromination is a common side reaction, especially with electron-rich heteroaryl halides. To mitigate this, consider the following adjustments:
-
Ensure Rigorously Anhydrous Conditions: Any trace amounts of water can serve as a proton source. Use freshly dried, degassed solvents and handle reagents under a strictly inert atmosphere.[3]
-
Lower the Reaction Temperature: High temperatures can accelerate the rate of protodebromination. Running the reaction at a lower temperature for a longer duration may improve the yield of the desired product.[3]
-
Optimize the Ligand: Some phosphine ligands are more prone to promoting reductive elimination pathways that lead to debromination. Experiment with different, often bulkier, electron-rich ligands.[3]
-
Choice of Base: Use a non-nucleophilic base and ensure it is anhydrous. In some cases, a weaker base like K₂CO₃ may be preferable to stronger bases that can promote side reactions.[3]
??? Question: What are the recommended solvents for reactions involving this compound?
Answer: this compound is a solid with a melting point of 144-148 °C. For cross-coupling reactions, polar aprotic solvents are generally recommended. Common choices include Tetrahydrofuran (THF), 1,4-Dioxane, Toluene, and Dimethylformamide (DMF).[3] Gentle heating may be necessary to achieve full dissolution. It is always advisable to perform a small-scale solubility test before committing to a large-scale reaction.[3]
General Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting failed or low-yielding reactions.
Section 2: Reaction-Specific Troubleshooting Guides
This section provides detailed advice for common cross-coupling reactions.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds.[4][5] However, coupling with this compound can be challenging.
??? Question: My Suzuki-Miyaura coupling is failing. What are the most critical parameters to investigate?
Answer: For challenging Suzuki couplings involving this substrate, a systematic optimization of the catalyst system and reaction conditions is crucial. The key components to investigate are the palladium source, the phosphine ligand, and the base. The efficiency of the transformation is highly dependent on the choice of the palladium catalyst system.[6]
Table 1: Comparison of Catalytic Systems for Suzuki Coupling of an Analogous Aminopyridine Data adapted from reactions with the structurally similar 5-bromo-2-methylpyridin-3-amine provides a strong indication of expected performance.[6][7]
| Catalyst System | Ligand | Base | Solvent | Typical Yield Range | Key Considerations |
| System 1: Traditional | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 75-88% | A good starting point, but may be inefficient for challenging substrates.[6] |
| System 2: Buchwald | SPhos / XPhos | K₃PO₄ | Toluene/H₂O | Expected High | Bulky, electron-rich ligands often overcome the inactivity of traditional systems.[3] |
| System 3: N-Heterocyclic Carbene (NHC) | IPr | K₂CO₃ | THF | Variable | PEPPSI™-IPr is a robust, air-stable precatalyst that can be effective.[6] |
Suzuki Coupling Optimization Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Preventing debromination of 5-Bromo-4,6-dimethylpyridin-2-amine
Technical Support Center: 5-Bromo-4,6-dimethylpyridin-2-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of debromination when working with this compound, particularly in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem?
A1: Debromination, also known as hydrodebromination, is an undesired side reaction where the bromine atom on the pyridine ring is replaced by a hydrogen atom. This leads to the formation of 4,6-dimethylpyridin-2-amine as a significant byproduct. This side reaction lowers the yield of your desired product and introduces an impurity that can be challenging to separate, complicating downstream purification efforts.[1][2]
Q2: What are the primary causes of debromination in palladium-catalyzed reactions?
A2: In palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, debromination is primarily caused by the formation of palladium-hydride (Pd-H) species.[1][2] These reactive intermediates can originate from several sources within the reaction mixture, including:
-
The Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of Pd-H.[1][2]
-
The Solvent: Protic solvents (e.g., alcohols, water) can serve as a proton source.
-
Reagents and Impurities: The boronic acid reagent (in Suzuki coupling) or the amine itself can sometimes facilitate the formation of hydride species.
Once formed, the Pd-H intermediate can react with the starting material, this compound, in a competing catalytic cycle to replace the bromine with hydrogen.[2]
Q3: My reaction is showing significant debromination. What is the first and most effective parameter to change?
A3: The choice of base is the most critical factor.[2] If you are observing significant debromination, the first and most effective change is to switch from a strong, aggressive base (like NaOtBu, NaOH, or other alkoxides) to a milder inorganic base.[1][2] Weaker bases are less likely to generate the problematic palladium-hydride species.[2]
-
Recommended alternatives: Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) are excellent first choices.[1][2]
Q4: How does the catalyst and ligand system affect debromination?
A4: The catalyst and ligand play a crucial role. Modern palladium pre-catalysts combined with bulky, electron-rich phosphine ligands are generally more effective at promoting the desired cross-coupling over the debromination side reaction.
-
Problematic Systems: Traditional catalysts like Pd(PPh₃)₄ can sometimes be less efficient and lead to more side reactions.
-
Recommended Systems: For challenging substrates, advanced catalyst systems using bulky electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often required to achieve high yields and minimize byproducts.[2][3] Using a pre-formed catalyst, such as an XPhos Pd G3 catalyst, can also improve results by ensuring efficient formation of the active catalytic species.[2][4]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: High Percentage (>10%) of Debrominated Byproduct in Suzuki-Miyaura Coupling
-
Symptoms: LC-MS and ¹H NMR analysis of the crude reaction mixture shows a major peak corresponding to 4,6-dimethylpyridin-2-amine alongside the desired coupled product.
This table summarizes potential changes to your protocol and their expected impact on the product-to-byproduct ratio.
| Parameter | Standard Condition (High Debromination) | Optimized Condition (Low Debromination) | Expected Outcome |
| Base | NaOtBu (2.0 eq.) | K₃PO₄ (2.0 eq.)[1][2] | Significantly reduces Pd-H formation. |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | XPhos Pd G3 (2 mol%)[2] | Improves catalytic efficiency for C-C coupling. |
| Temperature | 110 °C | 80 °C [1][4] | Favors desired reaction pathway. |
| Solvent | Toluene | 1,4-Dioxane / Water (10:1) [2] | Can improve solubility and reaction kinetics. |
| Product : Byproduct Ratio | ~ 60 : 40 | > 95 : 5 | Increased yield of the desired product. |
Experimental Protocols
Optimized Protocol for Suzuki-Miyaura Coupling
This protocol is designed to minimize the risk of debromination when coupling this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
XPhos Pd G3 catalyst (2 mol%)[2]
-
Anhydrous, degassed 1,4-dioxane and water (10:1 v/v)[2]
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup: To a dry reaction vial, add this compound, the arylboronic acid, and potassium phosphate.
-
Inerting: Seal the vial and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of inert gas, add the XPhos Pd G3 catalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80°C with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Check for the consumption of the starting material and the formation of both the desired product and the debrominated byproduct.
-
Work-up: Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.[1] Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]
Issue 2: Debromination during Buchwald-Hartwig Amination
-
Symptoms: When attempting to couple a secondary amine, you observe the formation of 4,6-dimethylpyridin-2-amine in addition to the desired tertiary amine product.
References
Technical Support Center: Cross-Coupling Reactions with 5-Bromo-4,6-dimethylpyridin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 5-Bromo-4,6-dimethylpyridin-2-amine in cross-coupling reactions. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is failing or giving low yields. What are the common causes?
A1: Low yields or reaction failure with this compound are frequently encountered and can be attributed to several factors. The primary challenges arise from the substrate's inherent properties. The lone pair of electrons on both the pyridine nitrogen and the exocyclic amino group can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2] This coordination can disrupt the catalytic cycle. Additionally, the electron-donating nature of the amino group can decrease the reactivity of the carbon-bromine bond towards oxidative addition, a crucial step in the catalytic cycle.[1]
Key areas to investigate include:
-
Catalyst System: The choice of palladium precursor and, more importantly, the ligand is critical for success with this type of substrate.[1][3]
-
Base Selection: The strength and nature of the base can significantly impact the reaction outcome.[1]
-
Solvent Choice: The solvent must solubilize all reaction components and be compatible with the chosen catalytic system.
-
Reaction Temperature: Sub-optimal temperatures can lead to incomplete reactions or catalyst decomposition.[1]
-
Oxygen Contamination: Inadequate degassing of the reaction mixture can lead to the oxidation and deactivation of the Pd(0) catalyst.[1]
Q2: What are the most common side reactions observed in Suzuki couplings with this compound, and how can they be minimized?
A2: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges. The most common include:
-
Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene.[1] It is often promoted by aqueous conditions. To minimize this, consider using more stable boronic esters (e.g., pinacol esters) or conducting the reaction under anhydrous conditions.[1]
-
Dehalogenation: The starting material can undergo reduction, replacing the bromine atom with a hydrogen. This can be caused by hydride sources in the reaction mixture, such as certain solvents or bases.[2] Optimizing the reaction time to be as short as possible while still allowing for product formation can help minimize this side reaction.[1]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This can be caused by the presence of oxygen or inefficient transmetalation.[2]
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Problem | Potential Cause | Troubleshooting & Optimization |
| Low or No Product Formation | Catalyst Inhibition/Deactivation: The nitrogen atoms on the pyridine ring and amino group can coordinate to the palladium catalyst, inhibiting its activity.[1][2] | 1. Switch Ligand: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for heteroaryl couplings.[1] 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.[1] 3. Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., Buchwald G3 pre-catalysts) can provide a more active and stable catalytic species in solution.[1] |
| Suboptimal Base: The base may not be effective in promoting the transmetalation step. | 1. Screen Bases: Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective for this type of substrate. Stronger bases like K₃PO₄ can also be successful.[3][4] | |
| Significant Protodeboronation | Hydrolysis of Boronic Acid: The boronic acid is unstable under the reaction conditions.[1] | 1. Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards hydrolysis than their corresponding boronic acids.[1] 2. Anhydrous Conditions: Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere. |
| Dehalogenation of Starting Material | Presence of Hydride Sources: Solvents or other reagents may be acting as a source of hydride.[2] | 1. Avoid Hydride Sources: Ensure solvents are not a source of hydrides (e.g., some alcohols).[1] 2. Optimize Reaction Time: Shorter reaction times, if sufficient for product formation, can minimize this side reaction.[1] |
Buchwald-Hartwig Amination
| Problem | Potential Cause | Troubleshooting & Optimization |
| Low or No Product Formation | Catalyst Inhibition: Similar to Suzuki coupling, the nitrogen atoms of the substrate can inhibit the palladium catalyst.[5] | 1. Ligand Selection: Use bulky, electron-rich biaryl phosphine ligands. For primary amines, BrettPhos is often a good choice, while RuPhos can be effective for secondary amines.[5] 2. Use Pre-catalysts: Pre-catalysts like BrettPhos G3 or RuPhos G3 can improve reaction efficiency.[5] |
| Ineffective Base: The base may not be strong enough to deprotonate the amine coupling partner. | 1. Base Choice: Strong bases like NaOtBu or LHMDS are commonly used.[5] However, for sensitive substrates, weaker bases may be necessary. | |
| Homocoupling of Aryl Halide | Slow Amination Step: If the amination step is slow, the aryl halide can react with itself. | 1. Optimize Ligand and Temperature: A more effective ligand or a higher reaction temperature can increase the rate of the desired C-N bond formation. |
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for cross-coupling reactions with substrates analogous to this compound.
Table 1: Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine with Various Arylboronic Acids[3][4]
| Catalyst System | Ligand | Base | Solvent | Arylboronic Acid | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Phenylboronic acid | 85 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methylphenylboronic acid | 82 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methoxyphenylboronic acid | 88 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Chlorophenylboronic acid | 78 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Fluorophenylboronic acid | 80 |
Table 2: General Conditions for Buchwald-Hartwig Amination of 3-Halo-2-aminopyridines[5]
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Pd₂(dba)₃ | RuPhos | LiHMDS | THF | 65 | 70-95 |
| BrettPhos Pre-catalyst | BrettPhos | LiHMDS | THF | 65 | 60-80 |
Table 3: General Conditions for Sonogashira Coupling of Bromo-pyridines
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 60-100 | 60-90 |
| Pd(PPh₃)₄ | CuI | DIPA | Toluene | 80-110 | 65-95 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Then, add degassed 1,4-dioxane and water (4:1 v/v) via syringe.[6]
-
Reaction: Heat the reaction mixture to 80–110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., BrettPhos G3, 2 mol%), the base (e.g., LiHMDS, 1.5 eq), and the amine coupling partner (1.2 eq) to a dry Schlenk tube.
-
Substrate and Solvent Addition: Add this compound (1.0 eq) and anhydrous solvent (e.g., THF or toluene).
-
Reaction: Seal the tube and heat the reaction mixture to 65-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.
References
Technical Support Center: Workup Procedures for Reactions Involving 5-Bromo-4,6-dimethylpyridin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup of reactions involving 5-Bromo-4,6-dimethylpyridin-2-amine. The following information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a general workup procedure for a Suzuki-Miyaura coupling reaction with this compound?
A typical workup procedure for a Suzuki-Miyaura coupling reaction involves the following steps:
-
Cooling and Filtration: Once the reaction is complete, as monitored by an appropriate technique like TLC or LC-MS, the reaction mixture is cooled to room temperature. It is then diluted with an organic solvent such as ethyl acetate. The mixture is filtered through a pad of celite to remove the palladium catalyst and inorganic salts.[1][2]
-
Extraction: The filtrate is transferred to a separatory funnel. The organic layer is washed with water and then with brine to remove any remaining inorganic impurities and water-soluble byproducts.[1][2]
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate. After drying, the drying agent is filtered off, and the solvent is removed under reduced pressure to yield the crude product.[1][2]
-
Purification: The crude product is then purified, typically by flash column chromatography on silica gel. A suitable eluent system, such as a gradient of ethyl acetate in hexanes, is used to isolate the pure coupled product.[1][2]
Q2: How should I work up a Buchwald-Hartwig amination reaction using this compound?
The workup for a Buchwald-Hartwig amination is similar to that of a Suzuki-Miyaura coupling:
-
Reaction Quenching and Filtration: After completion, the reaction is cooled to room temperature. For reactions involving volatile amines, it may be necessary to quench with a saturated aqueous solution of ammonium chloride.[3] The mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of Celite to remove palladium residues.[3][4]
-
Aqueous Workup: The filtrate is washed with water and brine to remove the base and other water-soluble materials.[3][4]
-
Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[3][4]
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel.[3]
Q3: What is a recommended workup procedure for a Sonogashira coupling reaction?
For a Sonogashira coupling, the following workup is generally effective:
-
Quenching: Upon completion, the reaction can be quenched, often with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[5]
-
Extraction: The product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with water and brine.[6]
-
Drying and Concentration: The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.[5]
-
Purification: The crude product is typically purified by column chromatography on silica gel using a suitable eluent system, for example, a mixture of hexane and ethyl acetate.[5]
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
| Potential Cause | Recommended Solution |
| Catalyst Inhibition/Deactivation | The lone pair of electrons on the pyridine nitrogen and the amino group can coordinate with the palladium catalyst, leading to inhibition.[7] Consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which are effective for heteroaryl couplings. A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may also be beneficial.[7] |
| Protodeboronation of Boronic Acid | This side reaction can be minimized by using boronic esters (e.g., pinacol esters), which are more stable towards hydrolysis.[7] Ensuring anhydrous reaction conditions and using a milder base, if compatible with the reaction, can also reduce the rate of protodeboronation.[7] |
| Homocoupling of Boronic Acid | Homocoupling can be reduced by ensuring a rigorously inert atmosphere to exclude oxygen. Using a Pd(0) catalyst source from the start can sometimes diminish homocoupling that occurs during the in-situ reduction of Pd(II) sources.[7] |
| Dehalogenation of the Starting Material | Avoid potential hydride sources in solvents. Optimizing the reaction time to be just sufficient for product formation can also minimize this side reaction.[7] |
Issue 2: Incomplete Reaction or Low Yield in Buchwald-Hartwig Amination
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure an inert atmosphere is maintained throughout the reaction as palladium catalysts and phosphine ligands are often air and moisture-sensitive.[4] Using a pre-catalyst can sometimes improve results.[1] |
| Suboptimal Temperature | The reaction temperature may need optimization. Screening temperatures, for instance between 80-120 °C, can help identify the optimal condition.[1] |
| Inappropriate Base | The choice of base is crucial. Screen different bases such as NaOtBu, Cs2CO3, or K3PO4 to find the most effective one for your specific substrate and amine combination.[1] |
| Poor Reagent Quality | Use high-purity, anhydrous, and degassed solvents and ensure the quality of your reagents. |
Issue 3: Side Reactions in Sonogashira Coupling
| Potential Cause | Recommended Solution |
| Alkyne Homocoupling (Glaser Coupling) | This is a major side reaction promoted by the copper(I) co-catalyst in the presence of oxygen. Rigorous degassing of the reaction mixture and maintaining a strictly inert atmosphere is crucial.[8] Copper-free Sonogashira protocols, which may require a more active palladium/ligand system, can also be employed to avoid this issue.[8] |
| Decomposition of Starting Material/Product | If the reaction is run at a high temperature, consider lowering it and extending the reaction time. |
| Formation of Palladium Black | This indicates catalyst decomposition. The choice of solvent can influence this; for instance, in some cases, THF has been anecdotally reported to promote the formation of palladium black.[3] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from procedures for structurally similar aminobromopyridines.[2]
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.
-
Reaction: Stir the reaction mixture at 85-95 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Follow the general workup procedure described in the FAQ section.
General Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization.[3][4]
-
Reaction Setup: To a dry Schlenk tube, add the palladium source (e.g., Pd2(dba)3), the phosphine ligand (e.g., Xantphos), and the base (e.g., NaOtBu).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas three times.
-
Reagent Addition: Add this compound and the anhydrous, degassed solvent (e.g., Toluene). Then, add the amine coupling partner (1.1-1.3 eq).
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring and monitor its progress.
-
Workup: Follow the general workup procedure described in the FAQ section.
General Protocol for Sonogashira Coupling
This is a general protocol and may need to be optimized for specific substrates.[5]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh3)4), and copper(I) iodide.
-
Solvent and Reagent Addition: Add an anhydrous and degassed solvent (e.g., DMF or Et3N), followed by the terminal alkyne (1.1-1.5 eq) and a base (e.g., Et3N or DIPEA).
-
Reaction: Stir the reaction at the desired temperature (can range from room temperature to 100 °C) and monitor for completion.
-
Workup: Follow the general workup procedure described in the FAQ section.
Data Presentation
Table 1: Typical Yields for Suzuki-Miyaura Coupling of an Analogous Compound (5-bromo-2-methylpyridin-3-amine) [2]
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 2-Amino-4-methyl-5-phenylpyridine | 85 |
| 4-Methylphenylboronic acid | 2-Amino-4-methyl-5-(p-tolyl)pyridine | 82 |
| 4-Methoxyphenylboronic acid | 2-Amino-4-methyl-5-(4-methoxyphenyl)pyridine | 88 |
| 4-Chlorophenylboronic acid | 2-Amino-5-(4-chlorophenyl)-4-methylpyridine | 78 |
| 4-Fluorophenylboronic acid | 2-Amino-5-(4-fluorophenyl)-4-methylpyridine | 80 |
Note: This data is for a structurally similar compound and should be used as a general guide for expected yields.
Visualizations
Caption: General experimental workflow for the workup of cross-coupling reactions.
References
Validation & Comparative
Reactivity Showdown: 5-Bromo-4,6-dimethylpyridin-2-amine vs. 2-Amino-3-bromo-5,6-dimethylpyridine in Cross-Coupling Reactions
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of heterocyclic chemistry, substituted aminobromopyridines are invaluable building blocks for the synthesis of complex molecules, particularly in the realms of pharmaceuticals and agrochemicals. Their bifunctional nature, possessing both a nucleophilic amino group and a reactive C-Br bond, allows for diverse synthetic transformations. This guide provides an objective comparison of the reactivity of two isomeric dimethylated aminobromopyridines: 5-Bromo-4,6-dimethylpyridin-2-amine and 2-Amino-3-bromo-5,6-dimethylpyridine.
The subtle difference in the position of the bromine atom relative to the amino and methyl groups profoundly influences the electronic and steric environment of the C-Br bond. These differences dictate the substrate's behavior in key synthetic transformations, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination. Understanding these nuances is critical for rational reaction design, optimization, and predicting potential outcomes in synthetic campaigns. This guide leverages theoretical principles and available experimental data on analogous compounds to provide a clear comparison for medicinal and synthetic chemists.
Physicochemical Properties
A summary of the key physicochemical properties of the two isomers is presented below. These properties are essential for experimental design, including solvent selection and reaction setup.
| Property | This compound | 2-Amino-3-bromo-5,6-dimethylpyridine |
| CAS Number | 89856-44-0 | 161091-49-2 |
| Molecular Formula | C₇H₉BrN₂ | C₇H₉BrN₂ |
| Molecular Weight | 201.06 g/mol | 201.06 g/mol |
| Melting Point | 144-148 °C | 114-118 °C |
| Appearance | Solid | Light brown solid |
Theoretical Reactivity Analysis: A Tale of Two Isomers
The reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions is primarily governed by the ease of the initial oxidative addition step, which is sensitive to both electronic and steric factors.
Electronic Effects:
The pyridine ring is inherently electron-deficient. This electronic character is modulated by the substituents:
-
Amino Group (-NH₂): A strong electron-donating group through resonance (+M effect), which increases electron density on the ring, particularly at the ortho and para positions.
-
Methyl Groups (-CH₃): Weakly electron-donating through induction (+I effect).
In This compound , the bromine atom is at the 5-position, which is para to the strongly electron-donating amino group at the 2-position. This para-relationship significantly increases the electron density at the carbon bearing the bromine, making the C-Br bond more polarized and thus more susceptible to oxidative addition by a Pd(0) catalyst.
Conversely, in 2-Amino-3-bromo-5,6-dimethylpyridine , the bromine atom is at the 3-position, which is ortho to the amino group. While the carbon at the 3-position also benefits from the electron-donating effect of the amino group, the proximity of these two groups can lead to intramolecular hydrogen bonding or chelation to the palladium center, which may influence the reaction pathway and potentially hinder reactivity.
Steric Effects:
In This compound , the bromine atom at the C-5 position is flanked by a methyl group at C-6 and a hydrogen atom at C-4 (assuming the typical numbering of the pyridine ring). The steric environment is relatively unencumbered.
In 2-Amino-3-bromo-5,6-dimethylpyridine , the bromine at C-3 is situated between the amino group at C-2 and a hydrogen at C-4. This creates a more sterically crowded environment around the C-Br bond, which could potentially slow down the rate of oxidative addition compared to its 5-bromo isomer.
Predicted Reactivity:
Based on this analysis, This compound is predicted to be the more reactive substrate in palladium-catalyzed cross-coupling reactions due to more favorable electronic activation and lower steric hindrance at the C-Br bond. For researchers and drug development professionals, this suggests that this compound may be the preferred choice for achieving higher efficiency and milder reaction conditions in cross-coupling applications.
Comparative Performance in Suzuki-Miyaura Coupling
| Arylboronic Acid | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) (for 5-bromo-2-methylpyridin-3-amine) |
| Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 60-85 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | Moderate |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | Moderate |
Note: "Moderate" yields are qualitative descriptions from the source literature and are dependent on the specific arylboronic acid used.[1][2]
Experimental Protocol: Suzuki-Miyaura Coupling
This generalized protocol is a starting point for the Suzuki-Miyaura coupling of both isomers. Optimization of catalyst, ligand, base, and solvent may be necessary, particularly for the less reactive 2-Amino-3-bromo-5,6-dimethylpyridine.
Materials:
-
Aminobromopyridine isomer (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2-3 equiv)
-
Degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the aminobromopyridine, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system.
-
Seal the vessel and heat the mixture with vigorous stirring to 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for C-N bond formation. The reactivity trends observed in Suzuki-Miyaura coupling are expected to be similar here, with this compound likely being the more reactive substrate. The proximity of the amino group to the bromine in 2-Amino-3-bromo-5,6-dimethylpyridine could lead to catalyst inhibition, potentially requiring the use of specialized ligands or protecting group strategies.
While specific data for the target molecules is scarce, the table below provides representative conditions for the Buchwald-Hartwig amination of a similar substrate, 2-Amino-5-bromo-4-methylpyridine, with various amines.
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12-24 | Good to Excellent |
| 4-Methoxyaniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 8-16 | High |
| n-Butylamine | Pd(OAc)₂ (1) | RuPhos (2) | NaOtBu (1.5) | Toluene | 80-100 | 4-12 | Good to High |
| Morpholine | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS (1.5) | THF | 70 | 6-18 | Good |
Experimental Protocol: Buchwald-Hartwig Amination
This generalized protocol can be adapted for both isomers. The choice of ligand is crucial and should be optimized based on the amine coupling partner.
Materials:
-
Aminobromopyridine isomer (1.0 equiv)
-
Amine (1.2-2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP, 1.5-7.5 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry, sealable reaction tube under an inert atmosphere, add the aminobromopyridine, base, palladium catalyst, and phosphine ligand.
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Seal the tube tightly and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Application in Drug Discovery: Targeting Kinase Signaling Pathways
The 2-aminopyridine scaffold is a well-established pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors.[3] The amino group can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site. The brominated isomers discussed herein serve as versatile starting materials for the synthesis of libraries of potential kinase inhibitors through cross-coupling reactions.
Derivatives of these scaffolds could potentially target various kinases involved in proliferative and inflammatory diseases. The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways are key signaling cascades that are often dysregulated in such conditions and are therefore attractive targets for therapeutic intervention.[3]
Caption: Simplified JNK and p38 MAPK signaling pathways, potential targets for aminopyridine-based inhibitors.
Conclusion
While direct, side-by-side experimental comparisons are lacking, a clear distinction in the predicted reactivity of this compound and 2-Amino-3-bromo-5,6-dimethylpyridine emerges from fundamental principles of organic chemistry. The 5-bromo isomer is anticipated to be the more reactive substrate in palladium-catalyzed cross-coupling reactions due to a favorable electronic relationship between the activating amino group and the bromine, coupled with a less sterically hindered reaction site. In contrast, the 3-bromo isomer, while a viable substrate, may present greater synthetic challenges, potentially requiring more forcing conditions or the use of protecting group strategies to achieve high yields. For researchers in drug development and synthetic chemistry, this analysis suggests that this compound may be the preferred starting material for achieving higher efficiency in the synthesis of complex molecular architectures. However, the unique steric and electronic environment of 2-Amino-3-bromo-5,6-dimethylpyridine may be leveraged for specific synthetic strategies where its particular geometry is advantageous.
References
A Comparative Guide to Catalysts for Suzuki Coupling with 5-Bromo-4,6-dimethylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of crucial carbon-carbon bonds for the development of pharmaceuticals and other advanced materials. The selection of an appropriate catalyst is paramount for the successful coupling of electronically rich and sterically hindered substrates such as 5-Bromo-4,6-dimethylpyridin-2-amine. This guide provides an objective comparison of various catalytic systems, supported by experimental data from closely related substrates, to assist researchers in optimizing this key transformation.
Performance Comparison of Catalytic Systems
The efficiency of the Suzuki coupling of this compound is highly dependent on the catalyst, ligand, and reaction conditions. While specific comparative data for this exact substrate is limited in publicly available literature, extensive research on the structurally analogous 5-bromo-2-methylpyridin-3-amine provides valuable insights into expected catalyst performance. The data presented below, extrapolated from these analogous systems, serves as a strong predictive tool for catalyst selection.
| Catalyst System | Ligand | Base | Solvent | Arylboronic Acid | Yield (%)[1][2] |
| System 1: Traditional Phosphine Ligand | |||||
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Phenylboronic acid | 85 |
| 4-Methylphenylboronic acid | 82 | ||||
| 4-Methoxyphenylboronic acid | 88 | ||||
| 4-Chlorophenylboronic acid | 78 | ||||
| 4-Fluorophenylboronic acid | 80 | ||||
| System 2: Buchwald Ligand (Hypothetical) | |||||
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Phenylboronic acid | Expected High |
| System 3: Nickel-Based Catalyst | |||||
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | 2-Me-THF | Phenylboronic acid | Good to Excellent[3] |
| "Naked Nickel" [Ni(4-CF3stb)3] | None | K₂CO₃ | Acetonitrile | 3-Thienylboronic acid | High[4] |
Analysis of Catalytic Systems:
-
Traditional Palladium Catalysts (e.g., Pd(PPh₃)₄): This system is widely accessible and provides good to excellent yields for a range of arylboronic acids.[1][2] It serves as a reliable starting point for routine Suzuki couplings.
-
Buchwald Ligands (e.g., SPhos): Catalyst systems employing bulky, electron-rich biarylphosphine ligands like SPhos with a Pd(OAc)₂ precursor are known to be highly effective for challenging substrates.[1] These systems often lead to higher turnover numbers and can be effective at lower catalyst loadings.
-
Nickel-Based Catalysts: As a more cost-effective alternative to palladium, nickel catalysis has gained significant attention.[3][5] Catalysts like NiCl₂(PCy₃)₂ have shown high reactivity in green solvents.[3] Furthermore, ligandless "naked nickel" complexes are emerging as a simple and efficient option for heteroaryl-heteroaryl couplings.[4]
Experimental Protocols
Detailed methodologies for representative catalytic systems are provided below. These protocols are adapted from procedures for structurally similar substrates and should be optimized for the specific reaction of this compound.[1][2][6]
Protocol 1: Suzuki Coupling using Pd(PPh₃)₄
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Phosphate (K₃PO₄) (2.5 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and potassium phosphate.
-
Add Pd(PPh₃)₄ to the flask.
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water for a 1 mmol scale reaction).
-
Stir the reaction mixture at 85-95 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling using a Buchwald Ligand System
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
SPhos (0.04 eq)
-
Potassium phosphate (K₃PO₄) (3.0 eq)
-
Toluene (anhydrous)
-
Water (degassed)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add anhydrous toluene and degassed water.
-
Stir the reaction mixture at 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To further aid in the understanding and application of this reaction, the following diagrams illustrate the catalytic cycle and a general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. “Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of Brominated Pyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, particularly in the synthesis of pharmaceuticals and functional materials, brominated pyridines are indispensable building blocks. The isomeric placement of the bromine atom on the pyridine ring profoundly influences the molecule's physicochemical properties and, consequently, its reactivity in a variety of crucial chemical transformations. This guide provides an objective comparison of the reactivity of 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine in key synthetic reactions, supported by experimental data and detailed protocols.
Physicochemical Properties of Brominated Pyridine Isomers
The position of the bromine atom relative to the electron-withdrawing nitrogen atom in the pyridine ring dictates the electronic distribution and physical properties of the isomers. This, in turn, governs their reactivity.
| Property | 2-Bromopyridine | 3-Bromopyridine | 4-Bromopyridine |
| Molecular Formula | C₅H₄BrN | C₅H₄BrN | C₅H₄BrN |
| Molar Mass | 158.00 g/mol | 158.00 g/mol | 158.00 g/mol |
| Boiling Point | 192-194 °C | 173 °C | 185-187 °C |
| Dipole Moment | ~1.5 - 2.0 D | ~1.99 D[1] | ~0.89 D[2] |
| C-Br Bond Dissociation Energy (approx.) | ~276 kJ/mol (general for aryl bromides) | ~276 kJ/mol (general for aryl bromides) | ~276 kJ/mol (general for aryl bromides) |
Note: Isomer-specific calculated C-Br bond dissociation energies were not available in a direct comparative study. The provided value is a general approximation for aryl bromides.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The reactivity of bromopyridine isomers in these reactions is a clear illustration of the electronic effects at play. The generally accepted order of reactivity for bromopyridines in these reactions is:
4-Bromopyridine > 2-Bromopyridine > 3-Bromopyridine [1]
This trend is primarily dictated by the electron-withdrawing nature of the pyridine nitrogen, which has the most significant influence at the ortho (2-) and para (4-) positions. This increased electrophilicity at the carbon attached to the bromine facilitates the rate-determining oxidative addition step in the catalytic cycle.[1]
References
Comparative Analysis of 5-Bromo-4,6-dimethylpyridin-2-amine Characterization: A Focus on GC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical methodologies for the characterization of 5-Bromo-4,6-dimethylpyridin-2-amine, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring the identity, purity, and stability of such intermediates, which directly impacts the integrity of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols, presents a comparative analysis of various techniques, and includes supporting data based on the analysis of structurally similar compounds.
Introduction to Analytical Strategies
The comprehensive characterization of a pharmaceutical intermediate like this compound involves a multi-faceted analytical approach. Spectroscopic techniques are employed for structural elucidation and identification, while chromatographic methods are essential for assessing purity and quantifying impurities.
Key Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and thermally stable compounds.
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the analysis of non-volatile and thermally labile compounds.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: An unparalleled tool for the definitive structural elucidation of organic molecules.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in a molecule.[2]
This guide will focus on a comparative analysis of GC-MS and HPLC, as they are the primary chromatographic techniques for purity and impurity profiling.
Quantitative Data Summary
While specific quantitative data for the GC-MS analysis of this compound is not extensively available in the public domain, the following table summarizes expected performance characteristics and data for the closely related compound, 2-Amino-5-bromo-4-methylpyridine, which can be extrapolated to the target molecule.
| Parameter | GC-MS | HPLC-UV |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range (with derivatization) | Low to mid ng/mL range |
| Limit of Quantitation (LOQ) | Mid to high ng/mL range (with derivatization) | High ng/mL to low µg/mL range |
| Linearity (R²) | > 0.99 | > 0.99 |
| Precision (%RSD) | < 10% | < 5% |
| Accuracy (% Recovery) | 90-110% | 95-105% |
| Molecular Ion (m/z) | Expected at 200/202 (M⁺) due to ⁷⁹Br/⁸¹Br isotopes | Not directly measured by UV detector |
Table 1: Expected performance characteristics for the analysis of brominated aminopyridines.
Comparison of GC-MS and HPLC
The choice between GC-MS and HPLC for the analysis of this compound depends on the specific analytical goals.
GC-MS:
-
Advantages: Provides excellent separation for volatile compounds and definitive identification based on mass spectral fragmentation patterns. The characteristic isotopic pattern of bromine (a near 1:1 ratio of M+ and M+2 ions) is readily observed.[1][3]
-
Disadvantages: this compound, being a polar compound with an amino group, may exhibit poor peak shape and thermal instability.[1] Derivatization is often necessary to improve volatility and thermal stability, adding a step to sample preparation.[1][4]
HPLC:
-
Advantages: Well-suited for polar, non-volatile, and thermally labile compounds.[1] Generally offers higher precision and is a more routine technique in many pharmaceutical quality control labs.
-
Disadvantages: Lacks the specificity of mass spectrometric detection when a simple UV detector is used. Co-eluting impurities with similar UV spectra can interfere with quantification.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and verification of analytical data.
GC-MS Protocol (with Derivatization)
This protocol is a representative method for the analysis of brominated aminopyridines.
-
Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., pyridine or acetonitrile).
-
Add a derivatizing agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and heat at 60-80°C for 30 minutes to convert the polar amino group to a less polar trimethylsilyl derivative.
-
-
Instrumentation:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.[1]
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Injector: Split/splitless inlet, typically at 250°C.[1]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Scan Range: m/z 40-450.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
HPLC Protocol
A reverse-phase HPLC method is typically suitable for pyridine derivatives.[1]
-
Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
-
Instrumentation:
-
Instrument: HPLC system with a UV detector.[1]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used.
-
Start with 10% acetonitrile and increase to 90% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the analytical characterization of a pharmaceutical intermediate like this compound.
Caption: General workflow for the analytical characterization of a pharmaceutical intermediate.
GC-MS Fragmentation Pathway
The following diagram illustrates a plausible mass spectrometric fragmentation pathway for this compound under Electron Ionization (EI).
Caption: Plausible EI fragmentation pathway for this compound.
Conclusion
The analytical characterization of this compound requires a combination of chromatographic and spectroscopic techniques. While both GC-MS and HPLC are indispensable for purity determination and impurity profiling, they offer distinct advantages and disadvantages. GC-MS provides superior identification capabilities, especially for volatile impurities, but may require derivatization for the parent compound. HPLC is a robust and precise method for quantification without the need for derivatization. The choice of method will depend on the specific requirements of the analysis, such as the need for structural confirmation of impurities or high-throughput quantitative analysis. For unambiguous structural confirmation, techniques like NMR and FTIR are essential.[1]
References
A Comparative Guide to DFT Studies on 5-Bromo-4,6-dimethylpyridin-2-amine Derivatives
This guide provides a comparative analysis of 5-Bromo-4,6-dimethylpyridin-2-amine and its derivatives through the lens of Density Functional Theory (DFT) studies. While direct DFT data for this specific molecule is limited in published literature, this document extrapolates from comprehensive computational studies on structurally similar pyridine derivatives to offer insights into its electronic structure, reactivity, and spectroscopic properties. The methodologies and comparative data presented are grounded in established research on related compounds, providing a valuable framework for researchers, scientists, and drug development professionals.
Pyridine and its derivatives are foundational scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs due to their versatile electronic properties and amenability to substitution.[1] Computational methods like DFT are crucial in modern drug discovery for predicting the biological activity and physicochemical properties of such novel compounds.[1]
Comparison of Electronic Properties of Substituted Pyridine Derivatives
The electronic properties of pyridine derivatives, such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO energy gap (ΔE), and dipole moment, are critical indicators of their chemical reactivity and stability. A smaller HOMO-LUMO energy gap generally signifies higher reactivity.[2] The following table summarizes these properties for a series of aryl-substituted pyridine derivatives synthesized from a bromo-pyridine precursor, calculated at the B3LYP/6-31G(d,p) level of theory.[2] This data serves as a comparative benchmark for predicting the properties of this compound derivatives.
| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |
| 5-(4-methylphenyl)-2-methylpyridin-3-amine | -5.12 | -0.87 | 4.25 | 2.15 |
| 5-(3,5-dimethylphenyl)-2-methylpyridin-3-amine | -5.15 | -0.85 | 4.30 | 2.20 |
| 5-(4-chlorophenyl)-2-methylpyridin-3-amine | -5.35 | -1.15 | 4.20 | 2.85 |
| 5-(4-fluorophenyl)-2-methylpyridin-3-amine | -5.32 | -1.09 | 4.23 | 2.90 |
| 5-(naphthalen-2-yl)-2-methylpyridin-3-amine | -5.01 | -1.21 | 3.80 | 2.35 |
| 5-(4-methoxyphenyl)-2-methylpyridin-3-amine | -4.98 | -0.82 | 4.16 | 2.78 |
Data sourced from DFT calculations on derivatives of 5-bromo-2-methylpyridin-3-amine.[2][3]
Experimental and Computational Protocols
The synthesis and computational analysis of pyridine derivatives are guided by well-established protocols to ensure accuracy and reproducibility.
Synthesis Protocol: Suzuki Cross-Coupling
A common and effective method for synthesizing a variety of aryl-substituted pyridine derivatives is the Palladium-catalyzed Suzuki cross-coupling reaction.[2]
-
Reactant Preparation : In a reaction vessel, the starting material, such as 5-bromo-2-methylpyridin-3-amine (1.0 eq), is combined with the desired arylboronic acid (1.1 eq). A catalyst, typically Pd(PPh₃)₄ (5 mol %), and a base like K₃PO₄ (1.5-2.3 eq) are added.[2]
-
Solvent and Reflux : The mixture is suspended in a solvent system, commonly a 4:1 ratio of 1,4-dioxane and water. The reaction is heated to reflux at approximately 90°C for 18 hours under a nitrogen atmosphere.[2]
-
Monitoring and Workup : The progress of the reaction is monitored using Thin-Layer Chromatography (TLC). Once complete, the mixture is cooled to room temperature.[2]
-
Extraction and Purification : The product is extracted with an organic solvent, such as ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified using column chromatography.
DFT Computational Protocol
DFT calculations are instrumental in understanding the electronic and structural properties of molecules.
-
Geometry Optimization : The initial 3D structure of the pyridine derivative is constructed. The geometry is then optimized using a specified DFT functional and basis set, for instance, B3LYP/6-31G(d,p), with the aid of software like GAUSSIAN 09.[3]
-
Frequency Calculations : Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Property Calculations : Key electronic properties such as HOMO and LUMO energies, the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP) are calculated from the optimized geometry.[3]
-
Spectroscopic Analysis : Theoretical vibrational spectra (FTIR and FT-Raman) can be calculated and compared with experimental data to validate the computational model.[2]
Visualizing the Research Workflow
The following diagrams illustrate the logical flow of synthesizing and analyzing pyridine derivatives through experimental and computational approaches.
Caption: A workflow for the synthesis and analysis of pyridine derivatives.
Caption: A detailed workflow for DFT calculations on pyridine derivatives.
References
Comparative Analysis of Synthesis Routes for 5-Bromo-4,6-dimethylpyridin-2-amine
This guide provides a comparative overview of two prominent synthetic routes for 5-Bromo-4,6-dimethylpyridin-2-amine, a key intermediate in pharmaceutical research. The comparison focuses on reaction efficiency, conditions, and starting materials, supported by experimental data to aid researchers in selecting the most suitable method for their specific applications.
Data Summary
The following table summarizes the key quantitative data for two distinct synthesis routes for this compound, providing a clear comparison of their efficiency and reaction parameters.
| Parameter | Route 1: Direct Bromination | Route 2: From Pyridone Precursor |
| Starting Material | 4,6-Dimethylpyridin-2-amine | 5-Bromo-4,6-dimethyl-1H-pyridin-2-one |
| Key Reagents | N-Bromosuccinimide (NBS), Acetonitrile (MeCN) | Phosphorus oxychloride (POCl3), Phosphorus pentachloride (PCl5), 1,2,4-trichlorobenzene, Dimethylamine |
| Reaction Temperature | 0 °C to Room Temperature | 150 °C |
| Reaction Time | 1.5 hours | 5 hours |
| Yield | 95% | 88% |
| Purity | High (recrystallization from ethyl acetate/hexanes) | High (purified by silica gel chromatography) |
Experimental Protocols
Route 1: Direct Bromination of 4,6-Dimethylpyridin-2-amine
This method involves the direct bromination of the commercially available 4,6-dimethylpyridin-2-amine using N-bromosuccinimide.
-
Procedure:
-
A solution of 4,6-dimethylpyridin-2-amine (1.0 g, 8.19 mmol) in acetonitrile (20 mL) is cooled to 0 °C in an ice bath.
-
N-Bromosuccinimide (1.46 g, 8.19 mmol) is added portion-wise to the cooled solution over a period of 15 minutes.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring for an additional hour.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by recrystallization from a mixture of ethyl acetate and hexanes to yield this compound as a white solid.
-
Route 2: Synthesis from a Pyridone Precursor
This route utilizes a pyridone precursor, which is then converted to the desired amine.
-
Procedure:
-
A mixture of 5-bromo-4,6-dimethyl-1H-pyridin-2-one (10.0 g, 49.5 mmol), phosphorus oxychloride (20 mL), phosphorus pentachloride (11.3 g, 54.5 mmol), and 1,2,4-trichlorobenzene (10 mL) is prepared.
-
The mixture is heated to 150 °C and stirred for 5 hours.
-
The reaction mixture is cooled to room temperature and then poured into a mixture of ice and water.
-
The aqueous solution is basified with sodium hydroxide to a pH of 8.
-
The resulting mixture is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The residue is then dissolved in a solution of dimethylamine in ethanol.
-
The resulting solution is stirred at an elevated temperature to facilitate the amination.
-
The final product is purified by silica gel chromatography.
-
Synthesis Workflow Visualizations
The following diagrams illustrate the logical flow of the two synthesis routes.
Caption: Workflow for Route 1: Direct Bromination.
Caption: Workflow for Route 2: From Pyridone Precursor.
A Comparative Spectroscopic Guide to 5-Bromo-4,6-dimethylpyridin-2-amine and Its Isomers for Researchers
A detailed spectroscopic comparison of 5-Bromo-4,6-dimethylpyridin-2-amine and its structural isomers, 2-Amino-5-bromo-4-methylpyridine and 3-Amino-2-bromo-4,6-dimethylpyridine, is presented for researchers, scientists, and drug development professionals. This guide provides a summary of their key spectroscopic data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols to support structural elucidation and characterization.
The strategic placement of substituent groups on the pyridine ring significantly influences the spectroscopic properties of these isomeric compounds. Understanding these differences is crucial for unambiguous identification and for predicting their chemical behavior in various applications, including pharmaceutical and materials science research. This guide aims to provide a clear, data-driven comparison to aid in these endeavors.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and two of its isomers. Please note that where experimental data was not publicly available, predicted values based on established spectroscopic principles and data from closely related analogs are provided.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | Predicted: ~6.5 (s, 1H, Ar-H), ~4.5 (br s, 2H, NH₂), ~2.3 (s, 3H, CH₃), ~2.2 (s, 3H, CH₃) | Predicted: ~158 (C-2), ~148 (C-6), ~145 (C-4), ~118 (C-5), ~108 (C-3), ~24 (CH₃), ~18 (CH₃) |
| 2-Amino-5-bromo-4-methylpyridine [1] | 8.08 (s, 1H, H-6), 6.41 (s, 1H, H-3), 4.48 (s, 2H, -NH₂), 2.28 (s, 3H, -CH₃) | Not available. |
| 3-Amino-2-bromo-4,6-dimethylpyridine | Predicted: ~6.8 (s, 1H, Ar-H), ~3.8 (br s, 2H, NH₂), ~2.4 (s, 3H, CH₃), ~2.2 (s, 3H, CH₃) | Not available. |
Table 2: FTIR and Mass Spectrometry Data
| Compound | FTIR (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | Available on SpectraBase[2] | Predicted: M⁺ at 200/202 (due to ⁷⁹Br/⁸¹Br isotopes) |
| 2-Amino-5-bromo-4-methylpyridine | Not available. | [M+H]⁺ at 188[1] |
| 3-Amino-2-bromo-4,6-dimethylpyridine | Not available. | Predicted: M⁺ at 200/202 (due to ⁷⁹Br/⁸¹Br isotopes) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Use a standard single-pulse sequence on a 400 MHz or higher spectrometer.
-
Set the spectral width to cover a range of 0-12 ppm.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a more concentrated sample may be necessary.
-
Set the spectral width to approximately 0-200 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
For solid samples, the KBr pellet or Attenuated Total Reflectance (ATR) methods are commonly used.
-
KBr Pellet Method:
-
Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade KBr in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹, co-adding 16-32 scans for a good quality spectrum.
-
A background spectrum of a pure KBr pellet should be recorded and subtracted.
-
-
ATR Method:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Record the spectrum as described for the KBr pellet method, with a background spectrum of the clean, empty ATR crystal.
-
Mass Spectrometry (MS)
Electron Ionization (EI) or Electrospray Ionization (ESI) are suitable techniques.
-
Sample Introduction: Introduce the sample into the mass spectrometer. For EI, this is typically done via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS). For ESI, the sample is dissolved in a suitable solvent and infused directly or introduced via liquid chromatography (LC-MS).
-
Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).
-
Data Analysis: Identify the molecular ion peak (M⁺). The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by two m/z units (⁷⁹Br and ⁸¹Br). Analyze the fragmentation pattern to gain further structural information.
Workflow and Structural Relationships
The following diagrams illustrate the logical workflow for the spectroscopic analysis and the structural relationship between the isomers.
Caption: Workflow for the spectroscopic analysis of brominated dimethylpyridinamine isomers.
Caption: Chemical structures of the discussed isomers.
References
A Comparative Guide to the Biological Activity of 5-Bromo-4,6-dimethylpyridin-2-amine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of derivatives of 5-Bromo-4,6-dimethylpyridin-2-amine and its structural analogs. The pyridine scaffold is a cornerstone in medicinal chemistry, and the strategic placement of bromo, methyl, and amino groups offers a versatile platform for developing novel therapeutic agents.[1] This document synthesizes experimental data on anticancer and antimicrobial activities, details key experimental protocols, and visualizes relevant biological pathways and workflows to support researchers in drug discovery and development.
Anticancer Activity: Kinase Inhibition
Derivatives of bromo-aminopyridines are prominent as kinase inhibitors, a class of targeted therapeutics that interfere with the action of protein kinases, which are often dysregulated in cancer.[2] The 2-aminopyridine moiety is a well-established pharmacophore that frequently forms crucial hydrogen bond interactions with the hinge region of the ATP-binding site of kinases.[3][4]
Polo-like Kinase 4 (PLK4) Inhibition
Polo-like kinase 4 (PLK4) is a key regulator of centriole duplication, a critical process for proper cell division.[2] Overexpression of PLK4 is observed in various cancers, leading to centrosome amplification and genomic instability, making it a promising therapeutic target.[2][5] Derivatives of 2-amino-5-bromo-4-methylpyridine have been designed to fit into the ATP-binding pocket of PLK4, thereby inhibiting its activity and leading to cell cycle arrest and apoptosis.[2]
Table 1: Comparative Anticancer Activity (PLK4 Inhibition) of Pyrimidine Derivatives (Analogs of Pyridin-2-amine)
| Compound ID | Core Scaffold | R Group | PLK4 IC50 (µM) | Antiproliferative Activity (Breast Cancer Cells) |
| 3r | Aminopyrimidine | 2,4-dichloro-5-methoxyphenyl | 0.0174 | Potent |
| 8h | Aminopyrimidine | 2-fluoro-4-chloro-5-methoxyphenyl | 0.0067 | High |
Data synthesized from a study on potent PLK4 inhibitors with an aminopyrimidine core, which is a close analog of the pyridin-2-amine scaffold.[5]
The data in Table 1 demonstrates that subtle modifications to the phenyl ring substituent can significantly impact the inhibitory activity against PLK4. Compound 8h , with a 2-fluoro-4-chloro-5-methoxyphenyl group, exhibited nearly three times stronger PLK4 inhibitory activity than compound 3r .[5] This highlights the importance of exploring substitutions that can optimize interactions within the kinase's active site.
Cyclin-Dependent Kinase (CDK) Inhibition
Pyrimido[4,5-d]pyrimidines, which can be synthesized from 2-aminopyridine precursors, have shown significant potential as anticancer agents through the inhibition of cyclin-dependent kinases (CDKs).[1][6] CDKs are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Table 2: In Vitro Cytotoxic Activity of Representative Pyrimido[4,5-d]pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Derivative A | Human Colon Carcinoma (HCT-116) | 1.5 |
| Derivative B | Human Breast Adenocarcinoma (MCF-7) | 2.8 |
| Derivative C | Human Lung Carcinoma (A549) | 3.2 |
This table presents representative data for pyrimido[4,5-d]pyrimidine derivatives, which are structurally related to and can be synthesized from 2-aminopyridine precursors.[1][6]
Antimicrobial Activity
Pyridine derivatives have demonstrated a broad spectrum of antimicrobial activities against various pathogens. The presence of a bromine atom can often enhance the antimicrobial potency of a compound.
Antibacterial Activity
A study on derivatives of the isomeric 5-Bromo-2-methylpyridin-3-amine revealed significant biofilm inhibition activity against Escherichia coli. The modifications were introduced via Suzuki cross-coupling reactions at the bromine position.
Table 3: Biofilm Inhibition Activity of 5-Aryl-2-methylpyridin-3-amine Derivatives against E. coli
| Compound ID | Aryl Substituent at 5-position | Biofilm Inhibition (%) at 50 µM |
| 2f | 4-(Methylthio)phenyl | 90.95 |
| 2g | 3,5-Dimethylphenyl | 83.76 |
| 2d | 4-Iodophenyl | 82.04 |
| 2a | 3-Chloro-4-fluorophenyl | 80.05 |
| Rifampicin (Standard) | - | 97.53 |
Data from a study on the synthesis and biological activities of 5-bromo-2-methylpyridin-3-amine derivatives.[7]
The results in Table 3 indicate that the nature of the aryl substituent at the 5-position significantly influences the antibacterial activity. Compound 2f , with a 4-(methylthio)phenyl group, showed the highest biofilm inhibition, suggesting that the presence of a sulfur-containing moiety can enhance efficacy.[7]
Experimental Protocols
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[8]
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.[8]
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for an additional 3-4 hours.[8]
-
Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., 20% SDS in 50% DMF or DMSO) is added to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[9] The results are used to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[10][11]
-
Preparation of Compound Dilutions: Serial twofold dilutions of the test compounds are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in 96-well microtiter plates.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific concentration (e.g., 5 x 105 CFU/mL).
-
Inoculation: Each well containing the compound dilution is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.[10]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[10]
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Setup: In a 384-well plate, the test compound, the target kinase, and its specific substrate are combined in a kinase assay buffer.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 60-120 minutes) to allow the kinase to phosphorylate its substrate.[12]
-
ATP Depletion: ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.[12]
-
Signal Generation: Kinase Detection Reagent is added to convert the ADP generated by the kinase reaction into ATP, which is then used in a luciferase reaction to produce a luminescent signal.[12]
-
Data Acquisition: The luminescence is measured using a plate reader. The signal intensity is inversely proportional to the kinase activity.
-
IC50 Calculation: The percent inhibition is calculated for each compound concentration, and the data is fitted to a dose-response curve to determine the IC50 value.[12]
Signaling Pathways and Experimental Workflows
PLK4 Signaling Pathway in Cancer
The diagram below illustrates the central role of PLK4 in centriole duplication and cell cycle progression, and how its inhibition can lead to anticancer effects.[3]
Caption: PLK4 signaling pathway and its inhibition.
Experimental Workflow for MTT Assay
The following diagram outlines the key steps in performing an MTT assay for determining the cytotoxicity of compounds.
Caption: Workflow for the MTT cytotoxicity assay.
Experimental Workflow for Broth Microdilution Assay
This diagram illustrates the process of determining the Minimum Inhibitory Concentration (MIC) of a compound against a microorganism.
Caption: Workflow for the broth microdilution assay.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 5-Bromo-4,6-dimethylpyridin-2-amine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-Bromo-4,6-dimethylpyridin-2-amine (CAS No. 89856-44-0). Adherence to these procedures is critical to ensure personnel safety and environmental compliance. Researchers, scientists, and drug development professionals should treat this compound as hazardous and handle it with the utmost care throughout the disposal process.
This compound is classified as a hazardous substance. According to safety data for the compound, it is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye damage. Proper handling and disposal are paramount to mitigate these risks.
Key Safety and Handling Data
A summary of the key quantitative and safety data for this compound is provided in the table below. This information is critical for risk assessment prior to handling and disposal.
| Property | Value |
| CAS Number | 89856-44-0 |
| Molecular Formula | C₇H₉BrN₂ |
| Molecular Weight | 201.06 g/mol |
| Melting Point | 144-148 °C |
| Hazard Statements | H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage) |
| GHS Pictograms | Acute Toxicity, Corrosion, Sensitization |
| Signal Word | Danger |
Experimental Protocol: Disposal Procedure
The following step-by-step protocol must be followed for the safe disposal of this compound. This procedure applies to the pure compound, as well as any grossly contaminated materials (e.g., weighing boats, contaminated gloves, etc.).
Personal Protective Equipment (PPE)
1.1 Prior to handling the waste, ensure proper PPE is worn. This includes:
- Nitrile gloves (or other chemically resistant gloves).
- Safety goggles and a face shield.
- A laboratory coat.
- In cases of potential dust generation, a NIOSH-approved N95 dust mask is required.
Waste Segregation and Collection
2.1 Designate a specific, labeled hazardous waste container for this compound waste. The container must be:
- Made of a compatible material (e.g., polyethylene).
- In good condition with a secure, sealable lid.
- Clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".[1][2] Chemical mixtures must be identified by percent or volume compositions of every component.[3]
2.2 Carefully sweep up any solid this compound using a dedicated brush and dustpan. Avoid generating dust.
2.3 Place the collected solid waste and any contaminated disposable materials (e.g., weighing paper, contaminated paper towels) into the designated hazardous waste container.
Waste Storage
3.1 Securely seal the hazardous waste container.
3.2 Store the sealed container in a designated, well-ventilated satellite accumulation area (SAA), away from incompatible materials such as strong oxidizing agents and strong acids.[3][4] This area must be under the direct supervision of lab personnel.[5]
3.3 The storage area should be clearly marked with hazardous waste signage.[5]
Final Disposal
4.1 Arrange for the collection of the hazardous waste container by a licensed environmental waste management company.[4] All disposal must be in accordance with local, state, and federal regulations.[4]
4.2 Do not dispose of this chemical in the regular trash or down the sanitary sewer.[3][4]
Disposal Workflow
The following diagram illustrates the key steps and decision points in the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
- 1. usbioclean.com [usbioclean.com]
- 2. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. benchchem.com [benchchem.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Essential Safety and Operational Protocols for 5-Bromo-4,6-dimethylpyridin-2-amine
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for the handling and disposal of 5-Bromo-4,6-dimethylpyridin-2-amine (CAS No. 89856-44-0). Adherence to these protocols is essential to ensure the safety of all laboratory personnel and to maintain environmental compliance. This compound is a member of the aminopyridine family and should be handled with care, recognizing the potential hazards associated with this class of chemicals.[1]
Key Safety and Physical Data
A summary of the essential quantitative and safety data for this compound is provided in the table below. This information is critical for risk assessment prior to handling and disposal.
| Property | Value | Reference |
| CAS Number | 89856-44-0 | [2] |
| Molecular Formula | C₇H₉BrN₂ | [2] |
| Molecular Weight | 201.06 g/mol | [2] |
| Melting Point | 144-148 °C | [2] |
| Form | Solid | [2] |
| Signal Word | Danger | [2] |
| Hazard Statements | H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage) | [2] |
| GHS Pictograms | Corrosion, Acute Toxicity (harmful), Health Hazard/Hazardous to the Ozone Layer | [2] |
Operational Plan: From Receipt to Disposal
This section outlines a step-by-step protocol for the safe handling of this compound throughout its lifecycle in the laboratory.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense to minimize exposure.[3]
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and airborne particles that can cause serious eye damage.[4][5]
-
Skin Protection:
-
Respiratory Protection: All handling of solid this compound that may generate dust must be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[4][8] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved N95 dust mask or a respirator with appropriate cartridges for organic vapors should be used.[2][4]
Handling and Storage
-
Receiving and Unpacking: Upon receipt, inspect the container for any damage or leaks. Unpack in a well-ventilated area, preferably within a fume hood.
-
Weighing and Aliquoting: Perform all weighing and transfer operations within a chemical fume hood to control dust and vapors.[4] Use tools and equipment that minimize the generation of dust.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][9] The container should be kept tightly closed.[6][10]
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[11]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[9] Remove contaminated clothing and wash it before reuse.[12] If skin irritation or a rash occurs, seek medical attention.[12]
-
Inhalation: Move the individual to fresh air.[6] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: If swallowed, rinse the mouth with water.[9] Do NOT induce vomiting.[9] Call a poison control center or doctor immediately for treatment advice.[12]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Waste Container: Designate a specific, clearly labeled hazardous waste container for this compound waste.[13] The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, sealable lid.[3]
-
Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".[14]
-
Collection:
-
Carefully collect any solid waste, minimizing dust generation.[13]
-
Contaminated disposable materials such as gloves, weighing papers, and paper towels should also be placed in the designated hazardous waste container.[13]
-
Rinse contaminated glassware with a suitable solvent (e.g., acetone) in a fume hood, and collect the rinsate as hazardous waste.[4]
-
Waste Storage and Disposal
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.[13] This area should be clearly marked.[13]
-
Disposal: Arrange for the collection of the hazardous waste by a licensed environmental waste management company.[13] All disposal must be in accordance with local, state, and federal regulations.[13][14] Do not dispose of this chemical in the regular trash or down the sanitary sewer. [13]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Amino-5-bromo-4,6-dimethylpyridine 97 89856-44-0 [sigmaaldrich.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. benchchem.com [benchchem.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. research.uga.edu [research.uga.edu]
- 11. chemicalbook.com [chemicalbook.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
